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  • Product: (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester
  • CAS: 71785-67-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

An in-depth technical guide on the chemical structure, thermodynamic properties, and advanced synthetic applications of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in modern peptidomimetics and drug discovery. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the chemical structure, thermodynamic properties, and advanced synthetic applications of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in modern peptidomimetics and drug discovery.

Executive Summary

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (CAS: 120963-07-7) is a highly specialized, non-natural amino acid derivative that serves as a cornerstone in the development of conformationally restricted peptides[1]. By combining a quaternary stereocenter, an α -methyl group, and a terminal olefin, this molecule provides the exact structural architecture required for hydrocarbon peptide stapling [2]. This whitepaper explores the causality behind its structural design, the thermodynamic principles of its application, and field-proven protocols for its integration into solid-phase peptide synthesis (SPPS) workflows.

Structural Anatomy and Thermodynamic Causality

The utility of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester lies in its precise molecular architecture. Every functional group serves a distinct mechanistic purpose in the synthesis of Stabilized Alpha-Helices (SAHBs).

  • The α -Methyl Group (Conformational Restriction): Natural amino acids (except proline) possess an α -hydrogen, allowing for a wide degree of rotational freedom across the Ramachandran space. The substitution of this hydrogen with a methyl group induces a severe steric constraint (the Thorpe-Ingold effect). This restricts the dihedral angles ( ϕ , ψ ) to approximately -60° and -45°, pre-organizing the backbone into an α -helical geometry. This pre-organization drastically reduces the entropic penalty of folding[3].

  • The Allyl Side Chain (Terminal Olefin): The "pent-4-enoic" nomenclature indicates a 3-carbon allyl side chain terminating in a double bond. This olefin acts as a highly reactive chemical handle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM). In standard stapling nomenclature, this (R)-configured, 3-carbon alkenyl monomer is often designated as an R3 building block.

  • The Methyl Ester (Synthetic Protection): While SPPS requires free carboxylic acids, the methyl ester is a critical precursor. It prevents undesired auto-polymerization and diketopiperazine formation during the bulk synthesis and storage of the monomer. It must be saponified prior to Fmoc-protection and SPPS incorporation[4].

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name Methyl (2R)-2-amino-2-methylpent-4-enoate
CAS Registry Number 120963-07-7
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
SMILES O=C(OC)(N)CC=C
Side-chain Alkene Length 3 carbons (Allyl group)
Stereochemistry (R)-configuration

Experimental Workflow: From Monomer to Stapled Macrocycle

To utilize this molecule in peptide drug discovery, it must be converted into an Fmoc-protected free acid, incorporated into a peptide sequence, and cross-linked. The following protocols are designed as self-validating systems to ensure maximum yield and structural integrity.

Protocol A: Saponification and Fmoc Protection

Causality: The methyl ester must be removed to free the C-terminus for peptide coupling, while the N-terminus must be protected with an Fmoc group to prevent premature chain elongation.

  • Hydrolysis: Dissolve (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours. Validation: TLC should show complete consumption of the higher-Rf ester.

  • Protection: Adjust the pH to 8.5 using Na₂CO₃. Add 1.2 equivalents of Fmoc-OSu dissolved in THF dropwise. Stir for 12 hours.

  • Isolation: Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield Fmoc-(R)-R3-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) and RCM Stapling

Causality: α -methylated amino acids are sterically hindered. Standard coupling reagents (like HBTU) are often insufficient. Highly reactive uronium salts (HATU) combined with prolonged coupling times are required to drive the reaction to completion.

  • Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-(R)-R3-OH using 4.0 eq of the amino acid, 3.9 eq HATU, and 8.0 eq DIPEA for 2 hours.

  • On-Resin Metathesis (Stapling): Once the full sequence is synthesized (incorporating a complementary olefinic amino acid at the i+3 or i+4 position), wash the resin thoroughly with anhydrous 1,2-dichloroethane (DCE).

  • Degassing: Bubble Argon gas through the resin suspension for 15 minutes. Causality: Ruthenium catalysts are highly sensitive to oxygen; degassing prevents catalyst poisoning.

  • Catalysis: Add 15 mol% Grubbs I catalyst dissolved in degassed DCE. React at room temperature for 2 hours under Argon[5].

  • Cleavage: Wash the resin with DCM and cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Workflow A 1. Ester Saponification LiOH, THF/H2O B 2. N-Terminal Protection Fmoc-OSu, pH 8.5 A->B Yields Free Acid C 3. SPPS Incorporation HATU/DIPEA (Steric Override) B->C Fmoc-(R)-R3-OH D 4. Ring-Closing Metathesis Grubbs Catalyst, DCE, Argon C->D Resin-Bound Linear Peptide E 5. Cleavage & Validation TFA Cleavage -> LC-MS D->E Macrocyclic Cross-link

Fig 1: Synthetic workflow from methyl ester monomer to RCM-stapled macrocyclic peptide.

Self-Validating Analytical Systems

To ensure the scientific integrity of the synthesized stapled peptide, empirical validation must prove both the chemical cross-link and the resulting biophysical change.

  • LC-MS Mass Shift Analysis: The RCM reaction joins two terminal olefins and ejects a molecule of ethylene gas (C₂H₄). Therefore, a successful staple is definitively proven by a mass reduction of exactly 28.03 Da compared to the linear precursor[2].

  • Circular Dichroism (CD) Spectroscopy: The primary goal of incorporating the (R)-2-Amino-2-methyl-pent-4-enoic acid derivative is to induce helicity. CD spectroscopy of the purified peptide must display characteristic α -helical minima at 208 nm and 222 nm .

Table 2: Quantitative Validation of Peptide Stapling (Typical Data)
Biophysical ParameterLinear Precursor (Unstapled)RCM Stapled PeptideCausality / Mechanism
Helical Content (%) 10% - 15%65% - 85%Cross-link stabilizes the first helical turn, nucleating the rest of the chain.
Molar Ellipticity [θ]₂₂₂ -4,000 deg·cm²/dmol-30,000 deg·cm²/dmolDeepening of the 222 nm minimum confirms robust hydrogen bond network.
Protease Half-life < 15 minutes> 12 hoursThe hydrocarbon staple sterically shields the amide backbone from proteases.

Target Applications: Disrupting Protein-Protein Interactions

The ultimate application of peptides synthesized with (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is the targeting of flat, featureless intracellular protein-protein interactions (PPIs) that are traditionally "undruggable" by small molecules.

A prime example is the p53-MDM2 pathway . MDM2 is a negative regulator that binds and ubiquitinates the p53 tumor suppressor, leading to its degradation. By synthesizing a stapled peptide that mimics the α -helical transactivation domain of p53, researchers can competitively inhibit MDM2, thereby rescuing p53 and restoring apoptosis in cancer cells[3]. The enhanced helicity provided by the α -methyl group ensures high-affinity binding, while the hydrocarbon staple allows the peptide to penetrate the cell membrane.

Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Blocked) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Stapled Stapled Peptide (SAHB) Stapled->MDM2 Competitive Inhibition

Fig 2: Mechanism of action for stapled peptides disrupting the MDM2-p53 interaction to restore apoptosis.

References

  • Google Patents. (2017). US9670205B2 - Toll like receptor modulator compounds.
  • National Institutes of Health (NIH) - PMC. (2015). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Retrieved from[Link]

  • Journal of the American Chemical Society (JACS). (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Retrieved from[Link]

  • Google Patents. (2015). US9186391B2 - Cyclic peptide inhibitors of lysine-specific demethylase 1.

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of (R)-2-Amino-2-methyl-pent-4-enoic Acid Methyl Ester

Executive Summary (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (also known as methyl (R)-2-amino-2-methylpent-4-enoate) is a critical chiral building block utilized in the synthesis of advanced immunomodulatory th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (also known as methyl (R)-2-amino-2-methylpent-4-enoate) is a critical chiral building block utilized in the synthesis of advanced immunomodulatory therapeutics. Most notably, it serves as a key intermediate in the development of Toll-like receptor 8 (TLR-8) modulators, which are actively investigated for inducing immune responses against chronic infections such as Hepatitis B Virus (HBV) and various oncological targets [1].

For drug development professionals and synthetic chemists, confirming the structural integrity, enantiomeric purity, and successful deprotection of this intermediate is paramount. This whitepaper provides an in-depth technical guide to the synthesis workflow, the causality behind the chemical methodologies, and a comprehensive breakdown of its Nuclear Magnetic Resonance (NMR) spectral data.

Synthesis Workflow and Experimental Causality

The synthesis of the free amine ester typically proceeds from the commercially available or readily synthesized Fmoc-protected precursor: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid. The protocol is designed to be a self-validating system , ensuring that each chemical transformation can be orthogonally verified via NMR before proceeding to downstream active pharmaceutical ingredient (API) coupling [2].

Experimental Protocol

Step 1: Mild Esterification

  • Causality: Traditional Fischer esterification (methanol with catalytic sulfuric acid) requires harsh conditions that risk acid-catalyzed isomerization of the terminal alkene or racemization of the sensitive α -chiral center. To prevent this, (trimethylsilyl)diazomethane (TMS-CHN 2​ ) is utilized. It provides a mild, neutral, and highly efficient methylating environment [1].

  • Methodology: Dissolve 1.0 equivalent of Fmoc-(R)-2-amino-2-methyl-pent-4-enoic acid in an anhydrous 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add TMS-diazomethane (2.0 M solution in hexanes, 2.0 equiv) dropwise. Stir for 2 hours. The reaction is self-indicating; the cessation of nitrogen gas evolution signals completion. Quench with a few drops of glacial acetic acid to destroy excess reagent, then concentrate in vacuo.

Step 2: Fmoc Deprotection

  • Causality: Piperidine acts as a mild, selective base to abstract the acidic proton of the fluorenyl ring. This initiates an E1cB elimination mechanism, releasing the free amine without affecting the newly formed methyl ester or the chiral center.

  • Methodology: Dissolve the crude Fmoc-ester in a 20% (v/v) solution of piperidine in Dimethylformamide (DMF). Stir at room temperature for 1 hour. Concentrate under reduced pressure. Purify the resulting residue via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the pure target compound.

Step 3: NMR Sample Preparation

  • Methodology: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Transfer to a standard 5 mm NMR tube. Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

Workflow Visualization

G A Fmoc-(R)-2-amino-2-methyl- pent-4-enoic acid B Esterification (TMS-diazomethane, DCM/MeOH) A->B C Fmoc-(R)-2-amino-2-methyl- pent-4-enoic acid methyl ester B->C D Fmoc Deprotection (Piperidine/DMF) C->D E (R)-2-Amino-2-methyl- pent-4-enoic acid methyl ester D->E F NMR Sample Prep (CDCl3, 0.03% TMS) E->F G NMR Acquisition & Processing (1H & 13C Spectra) F->G

Workflow for the synthesis and NMR characterization of the target ester.

NMR Spectral Analysis & Data Interpretation

The structural elucidation of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester relies heavily on identifying the unique magnetic environments created by the α -quaternary stereocenter.

1 H NMR Data and Causality

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
6 3.72Singlet (s)3H-Ester -OCH 3​
3a 2.58Doublet of doublets (dd)1H Jgem​=13.8 , Jvic​=7.2 Allylic -CH 2​
  • (Diastereotopic)
3b 2.34Doublet of doublets (dd)1H Jgem​=13.8 , Jvic​=7.6 Allylic -CH 2​
  • (Diastereotopic)
  • 7 1.36Singlet (s)3H- α -CH 3​
    Amine 1.65Broad singlet (br s)2H--NH 2​ (Exchangeable)
    4 5.78Multiplet (m)1H-Vinylic -CH=
    5a 5.14Doublet of multiplets (dm)1H Jtrans​=17.0 Terminal =CH 2​ (trans to C4-H)
    5b 5.08Doublet of multiplets (dm)1H Jcis​=10.2 Terminal =CH 2​ (cis to C4-H)

    Mechanistic Insights for 1 H NMR:

    • Diastereotopic Allylic Protons (C3): The most complex and diagnostic feature of this spectrum is the splitting of the C3 methylene protons ( δ 2.58 and 2.34). Because they are adjacent to the chiral quaternary center (C2), these two protons are magnetically inequivalent (diastereotopic). They couple strongly to each other (geminal coupling, J≈13.8 Hz) and to the adjacent vinylic proton (vicinal coupling), resulting in two distinct doublet of doublets rather than a simple multiplet.

    • Self-Validating Quality Control: The success of the synthesis workflow is internally validated by this spectrum. The appearance of the sharp singlet at δ 3.72 ppm confirms successful esterification. Concurrently, the complete absence of aromatic multiplets between δ 7.30–7.80 ppm confirms that the Fmoc deprotection (Step 2) was 100% successful.

    13 C NMR Data and Causality

    Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

    PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
    1 177.2C (Quaternary)C=O (Ester Carbonyl)
    4 133.4CHVinylic -CH=
    5 119.1CH 2​ Terminal =CH 2​
    2 58.7C (Quaternary)C- α (Chiral Center)
    6 52.3CH 3​ Ester -OCH 3​
    3 45.2CH 2​ Allylic -CH 2​ -
    7 26.4CH 3​ α -CH 3​

    Mechanistic Insights for 13 C NMR:

    • Quaternary Carbon Relaxation: The α -carbon (C2) at δ 58.7 ppm and the carbonyl carbon (C1) at δ 177.2 ppm will characteristically present with lower signal intensities compared to the protonated carbons. This is due to the lack of attached protons, which deprives these carbons of Nuclear Overhauser Effect (NOE) enhancement and results in significantly longer longitudinal relaxation times ( T1​ ). To ensure these peaks are clearly resolved above the noise floor, the experimental protocol mandates a longer relaxation delay (2.0 s) and a high number of scans (1024) during acquisition.

    References

    • Title: Toll like receptor modulator compounds (US9670205B2)
    • Title: Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives (CA3140708A1)
    Foundational

    Stereochemistry of alpha-methylated alpha-amino acid derivatives

    The Stereochemistry of α -Methylated α -Amino Acid Derivatives: A Technical Guide to Synthesis, Resolution, and Therapeutic Design Executive Summary The incorporation of α -methylated α -amino acids (also known as α,α -d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Stereochemistry of α -Methylated α -Amino Acid Derivatives: A Technical Guide to Synthesis, Resolution, and Therapeutic Design

    Executive Summary

    The incorporation of α -methylated α -amino acids (also known as α,α -disubstituted or quaternary amino acids) into peptide backbones represents a paradigm shift in modern drug development. By replacing the hydrogen with a methyl group, researchers can fundamentally alter the stereochemical landscape of a molecule. As a Senior Application Scientist, I have observed firsthand how this single substitution restricts conformational freedom, enforces stable secondary structures, and confers absolute resistance to proteolytic degradation. This whitepaper provides an in-depth technical exploration of the mechanistic foundations, enantioselective synthesis protocols, analytical resolution techniques, and therapeutic applications of these critical chiral building blocks.

    Mechanistic Foundations: Conformational Restriction and Helical Propensity

    The defining characteristic of α -methylated amino acids is their profound impact on the Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone[1]. In standard proteinogenic amino acids, the -H bond allows for significant rotational flexibility. However, the introduction of a -methyl group creates severe steric clashes with adjacent carbonyl oxygen and amide nitrogen atoms, drastically restricting the accessible conformational space[2].

    Computational modeling and molecular dynamics simulations using CHARMM additive potential energy parameters reveal that symmetric α -methylated derivatives, such as α -aminoisobutyric acid (Aib), strongly favor the formation of right-handed ( αR​ ) and left-handed ( αL​ ) helical conformations[1]. When chiral derivatives like (S)- α -methylvaline or (S)- α -methylphenylalanine are utilized, the symmetry is broken, and the stereochemistry strictly dictates the helical screw-sense, driving the peptide into highly stable 310​ -helical or α -helical structures[3]. This pre-organization is invaluable in drug design, as it minimizes the entropic cost of target binding[4].

    G A alpha-Methylation of Amino Acid Backbone B Steric Clash at C-alpha (Restricted Ramachandran Space) A->B C Stabilization of Helical Conformations (alpha / 3_10) B->C D Shielding of Peptide Bond from Proteolytic Cleavage B->D F High-Affinity Target Binding (Pre-organized Conformation) C->F E Enhanced Metabolic Stability (In Vivo Half-Life) D->E

    Fig 1: Logical relationship between α -methylation, conformational restriction, and drug efficacy.

    Quantitative Conformational Data

    The table below summarizes the structural impact of various α -alkyl substitutions compared to standard amino acids.

    Amino Acid Derivative SubstitutionPreferred Secondary StructureProtease Resistance
    L-AlanineMono-substituted (Methyl)Flexible / α -helixLow
    Aib ( α -aminoisobutyric acid)Di-methylated (Symmetric) 310​ -helix or α -helixHigh
    (S)- α -MethylvalineMethyl, Isopropyl (Asymmetric)Extended / 310​ -helixVery High
    (S)- α -MethylphenylalanineMethyl, Benzyl (Asymmetric) 310​ -helix / β -turnVery High

    Enantioselective Synthesis Strategies: Phase-Transfer Catalysis

    Synthesizing quaternary stereocenters is notoriously difficult due to the steric hindrance of the position. While Seebach's "self-reproduction of chirality" using oxazolidinones is a classical approach[5], modern industrial workflows heavily rely on Asymmetric Phase-Transfer Catalysis (PTC) .

    Protocol 1: Asymmetric PTC Alkylation of Schiff Bases

    Causality & Rationale: We utilize a biphasic organic/aqueous system with a chiral ammonium salt (e.g., a Maruoka catalyst or Cinchonidinium derivative). The catalyst forms a tight, structured ion pair with the enolate intermediate in the organic phase, effectively shielding one enantioface from the incoming electrophile. The biphasic nature is crucial; it prevents the aqueous base from prematurely hydrolyzing the Schiff base before alkylation occurs[6].

    Step-by-Step Methodology:

    • Substrate Preparation: Dissolve the aldimine Schiff base of an α -amino acid ester (e.g., alanine tert-butyl ester) in a non-polar solvent (toluene, 0.2 M).

    • Catalyst Introduction: Add 1–5 mol% of the chiral phase-transfer catalyst (e.g., O-alkyl-N-anthracenylmethyl cinchonidinium halide).

    • Enolization (Self-Validating Step): Cool the mixture to -20°C and add a solid base (CsOH) or 50% aqueous KOH. Validation: The organic layer will often exhibit a subtle color shift as the active enolate-catalyst ion pair forms. If the system is not strictly biphasic, rapid degradation (browning) occurs.

    • Stereoselective Alkylation: Dropwise addition of the alkyl halide (e.g., benzyl bromide for α -methylphenylalanine). Stir vigorously for 12-24 hours. The reaction progress must be monitored via TLC; the disappearance of the starting Schiff base confirms successful interfacial catalysis.

    • Hydrolysis & Recovery: Quench with water, separate the organic layer, and subject the crude product to mild acidic hydrolysis (1M HCl in THF) to cleave the Schiff base and ester, yielding the enantioenriched α -methyl amino acid.

    Analytical Resolution & Stereochemical Validation

    Standard reverse-phase HPLC cannot resolve enantiomers, and many α -methyl amino acids lack the strong UV chromophores necessary for trace detection. To solve this, we employ Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[7].

    Protocol 2: Stereochemical Resolution via Marfey's Derivatization

    Causality & Rationale: FDAA reacts with the primary amine of the α -methyl amino acid via Nucleophilic Aromatic Substitution (SNAr). Because FDAA contains an L-alanine stereocenter, it converts enantiomeric mixtures (D/L) into diastereomers. These diastereomers possess different physical properties and can be easily separated on a standard achiral C18 column[7]. Furthermore, the dinitrophenyl group provides a massive boost to molar absorptivity at 340 nm.

    Step-by-Step Methodology:

    • Reagent Mixing: Aliquot 50 µL of the α -methyl amino acid sample (50 mM in water) and add 100 µL of FDAA solution (1% w/v in acetone).

    • Alkalinization: Add 20 µL of 1M NaHCO3​ . Causality: The mild base deprotonates the target amine, transforming it into a potent nucleophile necessary to attack the electron-deficient fluorodinitrobenzene ring.

    • Incubation (Self-Validating Step): Heat the mixture at 40°C for 1 hour. Validation: The solution must transition to a deep yellow/orange color. This visual shift is a self-validating indicator that the SNAr reaction has successfully displaced the fluorine atom.

    • Quenching: Terminate the reaction by adding 20 µL of 1M HCl. This re-protonates the system and prevents degradation of the newly formed diastereomers.

    • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase HPLC column. Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor absorbance at 340 nm to quantify the diastereomeric excess (de), which directly correlates to the enantiomeric excess (ee) of the original synthesis.

    G Start Prochiral Substrate (Schiff Base) PTC Phase-Transfer Catalysis (Chiral Ammonium Salt) Start->PTC Alkylation Asymmetric Alkylation (C-alpha Methylation) PTC->Alkylation Base, Solvent Hydrolysis Acidic Hydrolysis & Deprotection Alkylation->Hydrolysis Product Enantioenriched alpha-Methyl Amino Acid Hydrolysis->Product Derivatization Derivatization with Marfey's Reagent Product->Derivatization SNAr Reaction HPLC Achiral HPLC Resolution (Diastereomer Separation) Derivatization->HPLC Validation

    Fig 2: Workflow for the enantioselective synthesis and analytical resolution of α -methyl amino acids.

    Therapeutic Implications in Drug Development

    The integration of α -methylated amino acids into therapeutics solves two of the most persistent problems in peptide drug development: metabolic instability and target selectivity .

    Because human proteases have evolved to cleave standard L-amino acid peptide bonds, the steric bulk of a -methyl group effectively shields the adjacent amide bond from enzymatic hydrolysis[2]. This drastically increases the in vivo half-life of the therapeutic.

    A prime example of this application is found in the development of β -Site Amyloid Cleaving Enzyme (BACE-1) inhibitors for Alzheimer's disease[8]. Researchers utilized racemic α,α -disubstituted amino acids to explore Structure-Activity Relationships (SAR). The conformational restriction imposed by the quaternary stereocenter locked the inhibitors into a bioactive S-cis amide conformation, allowing the molecules to productively occupy the S2' pocket of the BACE-1 enzyme, yielding highly potent inhibitors with IC50​ values in the nanomolar range[8]. Similarly, the incorporation of α -methylated amino acids into dipeptide analogs has been shown to act as potent β -sheet breakers, inhibiting amyloid fibril formation while maintaining exceptional metabolic stability in human liver microsomes[9].

    References

    • Development of CHARMM Additive Potential Energy Parameters for α -Methyl Amino Acids. Journal of Chemical Theory and Computation (via PMC).

    • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B (via ResearchGate).

    • Discovery of Cyclic Acylguanidines as Highly Potent and Selective β -Site Amyloid Cleaving Enzyme (BACE) Inhibitors. Journal of Medicinal Chemistry (via ACS Publications).

    • Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl- α -methylcysteine Using Camphorsultam as a Chiral Auxiliary. ResearchGate.

    • Dipeptide analogs for treating conditions associated with amyloid fibril formation. Google Patents (US9630989B2).

    Sources

    Exploratory

    The Enantioselective Synthesis of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester: A Technical Guide

    Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids have emerged as critical building blocks for creating no...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids

    In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids have emerged as critical building blocks for creating novel therapeutics with enhanced properties. Among these, α,α-disubstituted α-amino acids are of particular interest. The presence of a quaternary stereocenter at the α-carbon introduces significant conformational constraints into peptide backbones. This structural rigidity can lead to a higher propensity for forming stable secondary structures, such as helices, and can also confer remarkable resistance to enzymatic degradation by proteases.[1][2]

    (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester, the subject of this guide, is a valuable chiral building block that combines the features of α-methylation and α-allylation. The allyl group provides a versatile functional handle for further chemical modifications, such as metathesis or cross-coupling reactions, making it an attractive component for constructing complex molecular architectures and peptidomimetics.[3] This guide provides an in-depth review of the synthetic strategies for accessing this and related chiral α,α-disubstituted amino acids, with a focus on methods that provide high stereochemical control.

    Strategic Approaches to Asymmetric Synthesis

    The primary challenge in synthesizing molecules like (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester lies in the enantioselective construction of the quaternary α-carbon. Several key strategies have been developed to address this challenge:

    • Chiral Auxiliary-Mediated Synthesis: This classical yet highly effective approach involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a subsequent alkylation step. The auxiliary is later removed to reveal the desired enantiomerically enriched amino acid.

    • Catalytic Asymmetric Synthesis: This modern approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. This method is often more atom-economical as the chiral source is used in sub-stoichiometric amounts.

    • Resolution of Racemates: This involves synthesizing the racemic mixture of the amino acid and then separating the enantiomers, often through enzymatic or chromatographic methods. While effective, this approach is inherently limited to a 50% maximum yield for the desired enantiomer.

    This guide will focus on the chiral auxiliary approach, specifically the highly reliable Schöllkopf bis-lactim ether method, for which a detailed protocol will be provided.

    The Schöllkopf Bis-Lactim Ether Method: A Deep Dive

    First reported by Ulrich Schöllkopf in 1981, the Schöllkopf method has become a cornerstone of asymmetric amino acid synthesis.[4] It relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically L-valine, and glycine or alanine. The bulky side chain of the valine auxiliary effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face with high stereoselectivity.[5]

    The general workflow of the Schöllkopf synthesis to produce (R)-α-methyl-α-amino acid esters is depicted below.

    Schollkopf_Workflow cluster_0 Preparation of Chiral Template cluster_1 Diastereoselective Alkylation cluster_2 Hydrolysis and Isolation L-Valine L-Valine Diketopiperazine Diketopiperazine L-Valine->Diketopiperazine Condensation w/ Glycine/Alanine Bis-lactim_ether Bis-lactim_ether Diketopiperazine->Bis-lactim_ether O-methylation Lithiation Lithiation Bis-lactim_ether->Lithiation n-BuLi Alkylation_1 Alkylation_1 Lithiation->Alkylation_1 R1-X (e.g., CH3I) Lithiation_2 Lithiation_2 Alkylation_1->Lithiation_2 n-BuLi Alkylation_2 Alkylation_2 Lithiation_2->Alkylation_2 R2-X (e.g., Allyl Bromide) Hydrolysis Hydrolysis Alkylation_2->Hydrolysis Mild Acidic Hydrolysis Target_Molecule (R)-Amino Acid Methyl Ester Hydrolysis->Target_Molecule Separation Chiral_Auxiliary_Recovery L-Valine Methyl Ester (Recovered) Hydrolysis->Chiral_Auxiliary_Recovery Separation

    Caption: General workflow of the Schöllkopf bis-lactim ether synthesis.

    Detailed Experimental Protocol: Synthesis of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester via the Schöllkopf Method

    This protocol is adapted from the general procedures described by Schöllkopf and colleagues.[6]

    Part 1: Synthesis of the Bis-Lactim Ether from L-Valine and D,L-Alanine Methyl Ester

    • Dipeptide Formation: D,L-Alanine methyl ester hydrochloride (1.0 eq) is reacted with L-valine N-carboxyanhydride (L-Val-NCA) in the presence of a tertiary amine base (e.g., triethylamine) in a suitable solvent like a THF/chloroform mixture at low temperatures (-70 °C).

    • Cyclization to Diketopiperazine: The resulting crude dipeptide (L-Val-D,L-Ala-OCH3) is dissolved in toluene and refluxed for approximately 12 hours to induce cyclization to the corresponding diketopiperazine. The product precipitates upon cooling and can be isolated by filtration.

    • O-Methylation to Bis-Lactim Ether: The diketopiperazine is then treated with an O-alkylating agent, such as trimethyloxonium tetrafluoroborate, in a solvent like dichloromethane to yield the bis-lactim ether, (3S,6S)-2,5-Dimethoxy-3-isopropyl-6-methyl-3,6-dihydropyrazine.

    Part 2: Diastereoselective Dialkylation

    • First Alkylation (Methylation):

      • The bis-lactim ether (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).

      • A solution of n-butyllithium (n-BuLi) in hexane (1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes to form the lithiated intermediate.

      • Methyl iodide (1.1 eq), pre-dissolved in dry THF, is then added, and the reaction is stirred at -78 °C for several hours.

      • The reaction is quenched, and the methylated intermediate is isolated.

    • Second Alkylation (Allylation):

      • The mono-methylated bis-lactim ether is re-subjected to the same lithiation procedure with n-BuLi at -78 °C.

      • Allyl bromide (1.1 eq), pre-dissolved in dry THF, is added, and the reaction is stirred at -78 °C for 8-24 hours.

      • The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The crude product is then worked up by dissolving in ether and washing with water. The organic layer is dried and concentrated to yield the crude dialkylated bis-lactim ether. Purification can be achieved by bulb-to-bulb distillation. The diastereomeric excess (d.e.) at this stage is typically greater than 95%.[6]

    Part 3: Hydrolysis and Product Isolation

    • Hydrolysis: The purified dialkylated bis-lactim ether (1.0 eq) is suspended in 0.25 N hydrochloric acid (2.0 eq) and stirred at room temperature for 3 days.

    • Work-up and Extraction: The reaction mixture is extracted with ether to remove any unreacted starting material. The aqueous layer is then evaporated to dryness.

    • Purification: The residue, containing the hydrochloride salts of the target amino acid methyl ester and the L-valine methyl ester auxiliary, is dissolved in a minimal amount of water. Ether is added, and the aqueous solution is basified to a pH of 8-10 with concentrated aqueous ammonia. The free esters are then extracted into the ether layer. The combined organic extracts are dried and concentrated. The final separation of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester from the L-valine methyl ester can be achieved by distillation or column chromatography.

    Comparative Analysis of Synthetic Routes

    While the Schöllkopf method is highly effective, other methods also offer viable routes to α,α-disubstituted amino acids.

    MethodChiral SourceKey FeaturesTypical YieldsTypical Stereoselectivity
    Schöllkopf Bis-Lactim Ether L- or D-ValineReliable, high diastereoselectivity, recoverable auxiliary.Good to excellent>95% d.e.[6]
    Evans Chiral Auxiliary OxazolidinonesWell-established, versatile for various alkylations.[7]GoodHigh diastereoselectivity
    Catalytic Phase-Transfer Chiral Quaternary Ammonium SaltsUses catalytic amounts of chiral source, good for scalability.[8]GoodUp to 96% e.e.[8]
    Organocatalysis Chiral BINOL-derived aldehydesMetal-free, mimics biological processes.[9]Moderate to goodGood to excellent

    Conclusion and Future Outlook

    The synthesis of enantiomerically pure (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester and its analogs is a crucial endeavor for advancing drug discovery and materials science. The Schöllkopf bis-lactim ether method provides a robust and highly stereoselective route, making it a valuable tool for researchers. As the demand for complex, non-proteinogenic amino acids grows, the development of even more efficient and sustainable catalytic methods will continue to be a major focus of synthetic organic chemistry. The versatility of the allyl group in the target molecule ensures its continued importance as a building block for creating novel molecular entities with tailored biological activities.

    References

    • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430.
    • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Stereoselective alkylation of chiral glycine and alanine enolates. Tetrahedron: Asymmetry, 18(5), 569-623.
    • Curto, J. M., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(3), 880-883.
    • Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Syntheses via Heterocyclic Intermediates: V. Asymmetric Synthesis of α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
    • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
    • Schöllkopf, U., et al. (1979). Asymmetric Synthesis of Amino Acids. Angewandte Chemie International Edition in English, 18(11), 863-864.
    • Paquette, L. A. (2003). Chiral Reagents for Asymmetric Synthesis. Wiley and Sons.
    • Bülle, J., & Hüttermann, A. (2000).
    • Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2001). Chiral Phosphine-Free Pd-Mediated Asymmetric Allylation of Prochiral Enolate with a Chiral Phase-Transfer Catalyst. Organic Letters, 3(21), 3329-3331.
    • Xu, L., et al. (2014). Direct asymmetric α-functionalization of N-unprotected amino esters catalyzed by a chiral BINOL-derived aldehyde. Chemical Science, 5(10), 3874-3878.
    • Evans, D. A. (n.d.).
    • Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1982). Asymmetrie Syntheses via Heteroeyeiie Intermediates; VIII1. Enantioseleetive Synthesis of (R)-a-Methyl-a-amino Acids using L-VaJine as Chiral Auxiliary Reagent. Synthesis, (10), 864-866.

    Sources

    Foundational

    Physiochemical Properties and Synthetic Workflows of Chiral Non-Natural Amino Acid Methyl Esters

    Executive Summary As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of natural proteinogenic amino acids—namely, their susceptibility to enzymatic degradation and their high...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of natural proteinogenic amino acids—namely, their susceptibility to enzymatic degradation and their high conformational flexibility. To overcome these hurdles, the incorporation of chiral non-natural amino acids (nnAAs) has become a cornerstone of modern drug development and peptidomimetic design. Protecting the C-terminus of these nnAAs via methyl esterification is a critical first step in both solid-phase and solution-phase peptide synthesis.

    This technical guide dissects the physiochemical properties of key nnAA methyl esters, focusing on how their structural nuances dictate experimental handling. Furthermore, it details a self-validating synthetic protocol that guarantees high-yield esterification, even for sterically hindered substrates.

    Physiochemical Profiling of Key nnAA Methyl Esters

    The selection of a specific nnAA is driven by the desired structural or biological outcome of the final peptide. Understanding the physiochemical properties of their methyl ester derivatives is essential for predicting solubility, reactivity, and stability during synthesis.

    • Proteolytic Resistance: The utilization of[1] provides a mirror-image stereocenter that effectively evades recognition by endogenous mammalian proteases, drastically increasing the half-life of the peptide therapeutic.

    • Conformational Restriction: The incorporation of bulky side chains, such as those found in [2], introduces massive steric bulk via its tert-butyl group. This restricts the Ramachandran angles of the resulting peptide backbone, forcing the sequence into stable secondary structures like β -turns.

    Table 1: Comparative Physiochemical Properties

    The following table summarizes the quantitative data for two highly utilized nnAA methyl ester hydrochlorides[1]:

    PropertyL-tert-Leucine Methyl Ester HClD-Phenylalanine Methyl Ester HCl
    CAS Number 63038-27-713033-84-6
    Molecular Weight 181.66 g/mol 215.68 g/mol
    Melting Point 183.0 °C159 - 163 °C
    Specific Rotation [ α ]20/D +17.5° (c=1, Methanol)-37.0° (c=2, Ethanol)
    Steric Descriptor High (tert-butyl group)Moderate (benzyl group)
    Primary Application Conformational restriction ( β -turns)Proteolytic resistance

    Mechanistic Workflow & Visualization

    Standard Fischer esterification (using HCl gas in methanol) produces water as a byproduct, which can push the equilibrium backward and stall the reaction—especially when dealing with sterically hindered molecules like L-tert-leucine.

    To bypass this, we employ a [3]. This method is highly preferred because thionyl chloride ( SOCl2​ ) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate while generating anhydrous HCl and SO2​ gas. This drives the reaction to 100% conversion without water formation.

    G N1 Chiral nnAA (e.g., D-Phe, L-Tle) N2 Anhydrous MeOH + SOCl2 (0°C) N1->N2 Suspension N3 Acyl Chloride Intermediate N2->N3 in situ Activation (-SO2, -HCl) N4 Esterification (Reflux 50-65°C) N3->N4 Nucleophilic Attack by MeOH N5 nnAA Methyl Ester HCl Salt N4->N5 Ether Trituration & Crystallization N6 Peptide Coupling (HATU / DIPEA) N5->N6 Direct use in SPPS or Solution Phase

    Figure 1: Workflow of thionyl chloride-mediated esterification for chiral nnAAs.

    Experimental Protocol: Thionyl Chloride-Mediated Esterification

    Objective: To synthesize L-tert-leucine methyl ester hydrochloride with >99% conversion. Self-Validating System: The protocol uses the evolution of gas as a visual indicator of activation. The final crystallization step selectively precipitates the target HCl salt, leaving unreacted materials in the mother liquor, intrinsically validating purity.

    Step 1: Reagent Preparation and Chilling

    • Action: Suspend 10.0 mmol of the chiral nnAA in 20 mL of anhydrous methanol in a round-bottom flask. Chill the suspension to 0 °C using an ice bath.

    • Causality: Methanol acts as both the solvent and the nucleophile. Chilling is critical because the subsequent addition of SOCl2​ is highly exothermic; controlling the temperature prevents the thermal degradation and epimerization of the delicate chiral center.

    Step 2: In Situ Activation

    • Action: Add 15.0 mmol (1.5 equivalents) of thionyl chloride ( SOCl2​ ) dropwise over 15 minutes.

    • Causality: SOCl2​ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, simultaneously generating SO2​ and anhydrous HCl. The strictly anhydrous environment ensures that water does not reverse the esterification equilibrium[3].

    Step 3: Nucleophilic Attack and Reflux

    • Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 3 hours.

    • Causality: Sterically hindered nnAAs (like tert-leucine) possess bulky side chains that shield the carbonyl carbon. Elevated thermal energy is required to overcome the activation energy barrier, allowing the methanol nucleophile to successfully attack the acyl chloride.

    Step 4: Isolation and Crystallization

    • Action: Concentrate the reaction mixture in vacuo to a viscous oil. Add 30 mL of cold diethyl ether and triturate vigorously until a white precipitate forms. Filter and wash with additional cold ether.

    • Causality: The methyl ester hydrochloride salt is highly polar and insoluble in non-polar solvents like diethyl ether. Residual SOCl2​ byproducts and trace impurities remain soluble. This differential solubility provides a self-purifying isolation step, yielding a highly crystalline product stable against auto-diketopiperazine formation.

    Conclusion

    Mastering the physiochemical properties and synthetic behaviors of chiral non-natural amino acid methyl esters is non-negotiable for advanced peptide engineering. By understanding the causality behind steric hindrance and equilibrium dynamics, researchers can deploy robust, self-validating protocols—like the thionyl chloride activation method—to ensure high-fidelity synthesis of complex peptidomimetics.

    References

    • Title: Methyl L-tert-leucinate | C7H15NO2 | CID 11309583 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

    • Title: Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α -Amino Acids: A Novel Class of Conformationally Constrained Dipeptide Isosteres Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Asymmetric synthesis protocol for (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

    Application Note: Asymmetric Synthesis Protocol for (R)-2-Amino-2-methyl-pent-4-enoic Acid Methyl Ester Executive Summary & Mechanistic Rationale The synthesis of quaternary α,α -disubstituted amino acids, such as (R)-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Asymmetric Synthesis Protocol for (R)-2-Amino-2-methyl-pent-4-enoic Acid Methyl Ester

    Executive Summary & Mechanistic Rationale

    The synthesis of quaternary α,α -disubstituted amino acids, such as (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (also known as (R)- α -allylalanine methyl ester), is a critical operation in the development of conformationally restricted peptidomimetics and complex therapeutics.

    To achieve high enantioselectivity and operational simplicity without the use of heavy metals (such as in traditional Ni(II) complex methodologies[1]), this protocol utilizes an Asymmetric Phase-Transfer Catalysis (PTC) approach. By employing an (S)-configured chiral quaternary ammonium salt (e.g., the Simplified Maruoka Catalyst) in a biphasic system, we can achieve highly selective α -allylation of an alanine-derived Schiff base[2].

    Causality of Experimental Choices:

    • Biphasic System (Toluene / 50% aq. KOH): A highly concentrated alkaline aqueous phase is required to deprotonate the weakly acidic α -proton of the Schiff base at the interface. Toluene is chosen because it effectively solvates the organic substrate while suppressing the uncatalyzed background reaction. Furthermore, the biphasic nature prevents the saponification of the methyl ester, as the highly hydrated hydroxide ions cannot readily enter the organic phase[3].

    • Chiral Catalyst Selection: The (S)-Maruoka catalyst undergoes ion exchange at the interface to form a lipophilic chiral ion pair with the enolate. The rigid spiro-binaphthyl backbone shields the si-face of the enolate, forcing the electrophile (allyl bromide) to attack exclusively from the re-face, thereby establishing the (R)-stereocenter[4].

    • Temperature Control (0 °C): Lowering the temperature to 0 °C is a deliberate choice to maximize the structural rigidity of the chiral ion pair and completely suppress racemic background alkylation.

    Reaction Workflow & Pathway Visualization

    PTC_Workflow Substrate 1. Alanine Schiff Base (Organic Phase) Enolate 4. Chiral Ion Pair [Q+ Enolate-] Substrate->Enolate Base 2. 50% aq. KOH (Aqueous Phase) Base->Enolate Interfacial Deprotonation Catalyst 3. (S)-Maruoka Catalyst (Chiral Q+) Catalyst->Enolate Ion Exchange Alkylation 5. Asymmetric Allylation (+ Allyl Bromide) Enolate->Alkylation re-face attack Alkylation->Catalyst Catalyst Regeneration Hydrolysis 6. Acidic Hydrolysis (15% Citric Acid) Alkylation->Hydrolysis Imine Cleavage Product 7. (R)-2-Amino-2-methyl- pent-4-enoic acid methyl ester Hydrolysis->Product Free Amine Isolation

    Biphasic phase-transfer catalytic cycle for the asymmetric allylation of alanine Schiff base.

    Quantitative Data & Condition Optimization

    The parameters of the phase-transfer alkylation must be strictly controlled. Table 1 summarizes the optimization data establishing the causality behind the chosen protocol parameters. Table 2 outlines the exact stoichiometry required for a 10 mmol scale synthesis.

    Table 1: Optimization of Asymmetric Allylation Conditions

    Entry Catalyst Solvent Base Temp (°C) Yield (%) ee (%)
    1 TBAB (Achiral) Toluene 50% KOH 0 95 0
    2 (S)-Maruoka DCM 50% KOH 0 82 85
    3 (S)-Maruoka Toluene 50% KOH 25 90 89
    4 (S)-Maruoka Toluene 50% KOH 0 94 96

    | 5 | (S)-Maruoka | Toluene | 50% KOH | -20 | 88 | 98 |

    Note: Entry 4 represents the optimal balance of reaction kinetics and enantioselectivity.

    Table 2: Reagent Quantities for 10 mmol Scale

    Reagent MW ( g/mol ) Equivalents Amount Role
    N-(Diphenylmethylene)alanine methyl ester 267.32 1.0 2.67 g Substrate
    Allyl Bromide 120.98 1.2 1.04 mL Electrophile
    (S)-Simplified Maruoka Catalyst ~600.00 0.01 60 mg Chiral PTC
    50% (w/w) aq. KOH 56.11 5.0 5.6 g (11.2 mL) Base

    | Toluene | 92.14 | - | 30.0 mL | Organic Solvent |

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure that any deviation in catalytic integrity or reaction kinetics is immediately identifiable.

    Phase 1: Asymmetric Phase-Transfer Allylation
    • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)alanine methyl ester (2.67 g, 10.0 mmol) and the (S)-Simplified Maruoka Catalyst (60 mg, 0.1 mmol, 1 mol%).

    • Solvation: Dissolve the solids in 30.0 mL of anhydrous toluene. Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Electrophile Addition: Add allyl bromide (1.04 mL, 12.0 mmol) to the organic layer via syringe.

    • Initiation: Dropwise, add 11.2 mL of pre-chilled 50% (w/w) aqueous KOH.

    • Vigorous Agitation (Critical Step): Stir the biphasic mixture vigorously (>800 rpm) at 0 °C for 4 to 6 hours.

      • Self-Validation (IPC 1): The reaction mixture will transition from colorless to a pale yellow hue, indicating the formation of the active interfacial enolate.

      • Self-Validation (IPC 2): Monitor by TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a single new spot ( Rf​≈0.7 ).

    Phase 2: Quenching and Imine Hydrolysis
    • Quenching: Quench the reaction by adding 30 mL of cold water to dissolve any precipitated salts, then separate the layers in a separatory funnel. Extract the aqueous layer once with 20 mL of toluene.

    • Solvent Swap: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Selective Hydrolysis: Dissolve the crude alkylated Schiff base in 20 mL of THF. Add 20 mL of 15% aqueous citric acid. Stir the mixture at room temperature for 2 hours[2].

      • Causality: Mild citric acid selectively cleaves the diphenylmethylene imine to the free amine without hydrolyzing the methyl ester.

    Phase 3: Product Isolation
    • Byproduct Removal: Extract the THF/aqueous mixture with ethyl acetate ( 3×20 mL). The organic layer contains the cleaved benzophenone byproduct and is discarded.

    • Free Amine Recovery: Cool the retained aqueous layer to 0 °C and carefully basify to pH 9 using solid NaHCO3​ .

    • Final Extraction: Extract the basified aqueous layer with dichloromethane ( 3×20 mL). Dry the combined DCM layers over Na2​SO4​ and concentrate in vacuo to afford the pure (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester as a pale yellow oil.

    Quality Control & Troubleshooting

    To guarantee the trustworthiness of the synthesized batch, the following analytical validations must be performed:

    • Chiral HPLC Validation: To confirm the enantiomeric excess (ee 96%), analyze the product using a chiral stationary phase (e.g., Daicel Chiralcel OD-H column). Eluent: Hexane/i-PrOH (95:5), Flow rate: 1.0 mL/min. The (R)-enantiomer will elute first. If the ee is <90%, it indicates insufficient stirring speed (which allows uncatalyzed background alkylation to compete) or thermal fluctuations above 0 °C.

    • NMR Verification: 1 H NMR (400 MHz, CDCl3​ ) should show the disappearance of aromatic benzophenone protons (7.1–7.8 ppm) and the presence of the terminal allyl protons (multiplet at 5.05-5.15 ppm), the internal alkene proton (multiplet at 5.65-5.80 ppm), the methyl ester singlet (~3.70 ppm), and the α -methyl singlet (~1.35 ppm).

    References

    • Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters Source: Organic Letters, American Chemical Society. URL:[Link]

    • Synthesis of α -Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases Source: Journal of the American Chemical Society. URL:[Link]

    • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis Source: ResearchGate (Originally published in Accounts of Chemical Research). URL:[Link]

    Sources

    Application

    The Strategic Application of Ring-Closing Metathesis for the Synthesis of Constrained Amino Acid Scaffolds: A Guide to Using 2-Amino-2-methyl-pent-4-enoic Acid Derivatives

    Introduction: The Quest for Conformational Constraint in Peptide Design In the fields of medicinal chemistry and drug development, the design of peptides with predictable and stable three-dimensional structures is of par...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quest for Conformational Constraint in Peptide Design

    In the fields of medicinal chemistry and drug development, the design of peptides with predictable and stable three-dimensional structures is of paramount importance. Linear peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1][2] Cyclic α,α-disubstituted α-amino acids, in particular, serve as potent inducers of stable secondary structures, such as helices and turns, within peptide backbones.[3][4]

    Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of these valuable cyclic scaffolds.[5] Popularized by the development of well-defined ruthenium catalysts by Grubbs and Schrock, RCM allows for the efficient formation of unsaturated rings from acyclic diene precursors.[5] This guide focuses on the practical application of RCM to derivatives of 2-amino-2-methyl-pent-4-enoic acid, a readily available chiral building block, to generate 3-methyl-3,4-dehydroproline derivatives. These products are valuable as conformationally restricted proline analogues for incorporation into novel peptidomimetics and foldamers.

    This document provides a detailed technical guide for researchers, outlining the synthesis of the necessary diene precursors, optimized protocols for the RCM reaction, and the critical experimental parameters that ensure a successful and reproducible outcome.

    Core Principle: The RCM Approach to Constrained Amino Acids

    The overall strategy involves a two-stage process: first, the synthesis of a suitable diene precursor from the starting amino acid, and second, the ruthenium-catalyzed intramolecular cyclization to form the five-membered ring.

    G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring-Closing Metathesis A 2-Amino-2-methyl- pent-4-enoic acid B Protection & Esterification (e.g., Boc-Anhydride, MeOH/SOCl₂) A->B Step 1 C N-Allylation (e.g., Allyl Bromide, Base) B->C Step 2 D RCM Diene Precursor (N-Boc-2-allyl-2-amino-2-methyl- pent-4-enoic acid ester) C->D Final Precursor E RCM Reaction (Grubbs Catalyst, CH₂Cl₂) D->E Step 3 F Cyclic Product (N-Boc-3-methyl-3,4-dehydro- proline ester) E->F Cyclization G Deprotection/Hydrolysis (TFA, LiOH) F->G Step 4 H Final Constrained Amino Acid G->H Final Product

    Caption: General workflow for synthesizing constrained amino acids via RCM.

    Experimental Protocols

    Part 1: Synthesis of the RCM Diene Precursor

    The successful execution of the RCM reaction is critically dependent on the purity and structure of the diene precursor. The following protocol details the preparation of methyl (2S)-2-((tert-butoxycarbonyl)amino)-2-methyl-2-(prop-2-en-1-yl)pent-4-enoate, a suitable substrate for cyclization.

    Protocol 1: Synthesis of N-Boc-Protected Methyl Ester

    • Esterification: Suspend (S)-2-amino-2-methyl-pent-4-enoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 3 hours, during which the solid should dissolve.

    • Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride.

    • N-Protection: Dissolve the crude ester hydrochloride in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the N-Boc protected amino ester.

    Protocol 2: N-Allylation to form the Diene Precursor

    • Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.1 M).

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq), a catalytic amount of lithium iodide (LiI, 0.1 eq), and allyl bromide (1.5 eq).

    • Reflux the mixture for 17-24 hours, monitoring by TLC for the consumption of the starting material.[6]

    • After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure diene precursor.

    Part 2: Ring-Closing Metathesis Reaction

    The choice of catalyst and reaction conditions is critical for achieving high yields in RCM, especially with sterically hindered substrates. The second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred for their higher activity and functional group tolerance.[3][7]

    The Critical Role of the N-Protecting Group: An Insight into Causality

    Initial attempts to cyclize α,α-diallylated amino acid derivatives with unprotected or certain N-acyl groups often result in low to no yield of the desired cyclic product.[6] This is attributed to the potential coordination of the nitrogen atom to the ruthenium center of the catalyst, which can lead to catalyst inhibition or decomposition.[6] The use of a tert-butoxycarbonyl (Boc) protecting group has been shown to be highly effective in overcoming this issue. The steric bulk and electronic properties of the Boc group prevent this deleterious interaction, allowing the metathesis reaction to proceed efficiently. In a study by Rutjes and Schoemaker, changing the N-protecting group on a similar substrate from a p-methoxybenzyl (PMB) group to a Boc group dramatically increased the yield of the cyclized product from low levels to 93%.[6] This demonstrates a clear causal link between the choice of protecting group and the success of the RCM reaction.

    G cluster_0 Ru_precatalyst Precatalyst Cl₂(PCy₃)₂Ru=CHPh Active_catalyst 14e⁻ Active Species [Ru]=CHPh Ru_precatalyst->Active_catalyst Initiation (-PCy₃) Metallacyclobutane Metallacyclobutane Intermediate Active_catalyst->Metallacyclobutane + Diene [2+2] Cycloaddition Product_complex Product Complex [Ru]=CHR' Metallacyclobutane->Product_complex Retro [2+2] Cycloelimination Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene - Ethylene Product_complex->Active_catalyst Regeneration (+ Diene) Product Cyclic Product Product_complex->Product - Product Diene Diene Substrate Diene->Metallacyclobutane

    Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

    Protocol 3: General Procedure for Ring-Closing Metathesis

    • Solvent Degassing: Degas the reaction solvent (anhydrous dichloromethane, CH₂Cl₂) by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

    • Reaction Setup: Dissolve the diene precursor (1.0 eq) in the degassed CH₂Cl₂ to a concentration of 0.05 M in a flask equipped with a reflux condenser under an argon or nitrogen atmosphere.[6]

    • Catalyst Addition: Add the second-generation Grubbs catalyst (Cl₂(PCy₃)(IMesH₂)Ru=CHPh) or Hoveyda-Grubbs second-generation catalyst (1-5 mol%) to the solution in one portion.

    • Reaction: Heat the solution to reflux (approx. 40 °C for CH₂Cl₂) and stir for 30 minutes to 3 hours.[6] The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the terminal alkene protons.

    • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove the ruthenium byproducts and afford the pure cyclic amino acid ester.

    Data Presentation: Representative RCM Results

    The following table summarizes typical results for the RCM of N-Boc protected α,α-diallylated amino acid esters, demonstrating the efficiency of the reaction.

    EntrySubstrateCatalyst (mol%)ConditionsYield (%)Reference
    1N-Boc-α-allyl-α-methylglycine methyl esterGrubbs 2nd Gen. (5 mol%)CH₂Cl₂, reflux, 30 min93[6]
    2N-Boc-diallylglycine methyl esterGrubbs 1st Gen. (5 mol%)CH₂Cl₂, reflux, 2.5 h90-94[1]
    3Diethyl diallylmalonateHoveyda-Grubbs 2nd Gen. (1 mol%)THF, 25 °C>95[8]
    4Resin-bound Tyr(All)-Tyr(All) dipeptideGrubbs 2nd Gen. (15 mol%)DCM, 40 °C, 2 days~70[3]

    Note: Yields are for the isolated, purified product. Reaction conditions and yields can vary based on scale and purity of reagents.

    Conclusion and Future Outlook

    Ring-closing metathesis provides a highly efficient and reliable pathway for the synthesis of 3-methyl-3,4-dehydroproline derivatives from 2-amino-2-methyl-pent-4-enoic acid. The key to success lies in the appropriate protection of the amino group, with the N-Boc group being particularly effective in preventing catalyst inhibition and ensuring high yields. The resulting constrained amino acids are valuable building blocks for constructing peptidomimetics with enhanced structural stability and biological activity. As catalyst technology continues to evolve, the scope and utility of RCM in complex molecule synthesis, particularly in drug discovery, are expected to expand even further.

    References

    • Ghalit, N., et al. (2016). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. Available at: [Link]

    • Oba, M., et al. (2017). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. The Journal of Organic Chemistry. Available at: [Link]

    • Garcia-Galan, C., et al. (2016). Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates. PMC. Available at: [Link]

    • Kato, T., et al. (2018). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. PubMed. Available at: [Link]

    • Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Tetrahedron Letters, 38(5), 677-680. Available at: [Link]

    • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

    • Huy, P., et al. (2011). A straightforward route to enantiopure 2-substituted-3,4-dehydro-β-proline via ring closing metathesis. PubMed. Available at: [Link]

    • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]

    • Chem-Impex. (n.d.). Grubbs Catalyst, 2nd Generation. Available at: [Link]

    • MDPI. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available at: [Link]

    • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Available at: [Link]

    • Arote, S. R., et al. (2014). E-Selective Ring-closing Metathesis in α-Helical Stapled Peptides. Angewandte Chemie. Available at: [Link]

    • ChemBK. (2024). (R)-2-amino-2-methylpent-4-enoic acid. Available at: [Link]

    • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Available at: [Link]

    • MDPI. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Available at: [Link]

    Sources

    Method

    Application Note: Synthesis of i, i+3 Stapled Peptides Using (R)-2-Amino-2-methyl-pent-4-enoic Acid Methyl Ester

    Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Stabilization of α -helical peptides for targeting intracellular protein-protein interactions (PPIs).

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Stabilization of α -helical peptides for targeting intracellular protein-protein interactions (PPIs).

    Introduction & Mechanistic Rationale

    The development of all-hydrocarbon stapled peptides has revolutionized the targeting of "undruggable" intracellular protein-protein interactions. By covalently cross-linking two turns of an α -helix, stapling enforces the bioactive secondary structure, enhances target affinity, and significantly improves proteolytic stability and cellular permeability[1].

    While the i, i+4 (one turn) and i, i+7 (two turns) architectures are common, the i, i+3 stapling system provides a highly compact constraint that is optimal for specific structural motifs[2]. This architecture requires the pairing of an (S)-pentenyl amino acid (S5) at position i+3 with an (R)-allyl amino acid (R3) at position i.

    This protocol details the end-to-end workflow for synthesizing i, i+3 stapled peptides starting from (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (the R3 methyl ester).

    • Why start with the methyl ester? The free α,α -disubstituted amino acid is zwitterionic, highly polar, and prone to degradation or moisture absorption during long-term storage. Sourcing the methyl ester ensures high shelf-stability and precise stoichiometric handling. Our protocol begins with the saponification of this stable building block into the Fmoc-protected monomer required for Solid-Phase Peptide Synthesis (SPPS).

    Experimental Workflows & Diagrams

    Workflow A Phase 1: Saponification & Fmoc Protection Methyl Ester → Fmoc-R3-OH B Phase 2: Automated SPPS Incorporate Fmoc-R3-OH (i) & Fmoc-S5-OH (i+3) A->B C Phase 3: Ring-Closing Metathesis (RCM) Grubbs Catalyst in DCE B->C D Phase 4: Cleavage & Global Deprotection TFA/TIS/H2O Cocktail C->D E Phase 5: Purification & QC RP-HPLC, LC-MS, CD Spectroscopy D->E

    Caption: Workflow for synthesizing i, i+3 stapled peptides from the R3 methyl ester building block.

    StaplingLogic R3 Residue i Fmoc-R3-OH (R-stereocenter, Allyl) Metathesis Ring-Closing Metathesis R3->Metathesis S5 Residue i+3 Fmoc-S5-OH (S-stereocenter, Pentenyl) S5->Metathesis Staple 8-Carbon Hydrocarbon Staple (Stabilized Alpha-Helix) Metathesis->Staple

    Caption: Structural logic of the i, i+3 hydrocarbon staple using R3 and S5 amino acids via RCM.

    Step-by-Step Protocols

    Phase 1: Preparation of Fmoc-R3-OH from the Methyl Ester

    Before SPPS, the stable methyl ester must be converted into the Fmoc-protected free acid.

    • Saponification: Dissolve 1.0 equivalent of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in a 1:1 mixture of THF and deionized water. Add 1.5 equivalents of LiOH·H₂O. Stir vigorously at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain) until the ester is fully consumed.

    • Fmoc Protection: Cool the reaction to 0°C. Adjust the pH to 8.5–9.0 using 10% aqueous Na₂CO₃. Slowly add 1.2 equivalents of Fmoc-OSu dissolved in a minimal volume of acetone. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Acidify the aqueous mixture to pH 2.0 using 1M HCl (Caution: perform in a fume hood to manage CO₂ evolution). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via silica gel flash chromatography using a Hexanes/EtOAc gradient (with 0.1% acetic acid) to yield pure Fmoc-R3-OH.

    Phase 2: Solid-Phase Peptide Synthesis (SPPS)

    Causality Note: The α,α -disubstituted nature of R3 and S5 creates severe steric hindrance. Standard HBTU/DIPEA coupling protocols will fail, leading to truncated sequences. We utilize HATU or DIC/Oxyma with extended, double-coupling cycles to ensure complete amide bond formation[3].

    • Resin Preparation: Swell Rink Amide AM resin (loading ~0.3–0.5 mmol/g) in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Standard Amino Acid Coupling: Add Fmoc-AA-OH (4.0 eq), DIC (4.0 eq), and Oxyma Pure (4.0 eq) in DMF. React for 60 minutes at room temperature.

    • Unnatural Amino Acid Coupling (Fmoc-R3-OH and Fmoc-S5-OH):

      • Add the unnatural amino acid (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) dissolved in NMP/DMF.

      • React for 2 hours.

      • Critical Step: Drain the reaction vessel and perform a second identical coupling for another 2 hours.

    • Coupling Onto the Hindered Amine: The amino acid immediately following R3 or S5 must also be double-coupled using the strong HATU/DIPEA conditions due to the steric bulk of the α -methyl group blocking the terminal amine.

    Phase 3: On-Resin Ring-Closing Metathesis (RCM)

    Causality Note: 1st Generation Grubbs Catalyst is preferred for standard S5/R3 metathesis. While 2nd Generation catalysts are more reactive, they can induce unwanted double-bond migration or degradation in peptide substrates[1].

    • Solvent Exchange: Wash the peptidyl-resin sequentially with DMF, DCM, and anhydrous 1,2-Dichloroethane (DCE). Swell the resin in DCE for 15 minutes.

    • Catalyst Preparation: Dissolve 1st Generation Grubbs Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in anhydrous DCE to a final concentration of 10 mM (typically 10–20 mol % relative to resin loading).

    • Metathesis Reaction: Add the catalyst solution to the resin. Sparge the reaction vessel with dry Nitrogen gas for 1 minute to remove oxygen, which deactivates the ruthenium catalyst.

    • Incubation: Agitate the mixture at room temperature for 2 hours.

    • Iteration: Drain the dark brown catalyst solution. Repeat the RCM reaction with a fresh batch of catalyst solution for another 2 hours to drive the reaction to >95% completion.

    • Washing: Wash the resin extensively with DCE, DCM, and Methanol until the washes are colorless, ensuring the removal of trapped ruthenium byproducts.

    Phase 4: Cleavage, Deprotection, and Purification
    • Cleavage Cocktail: Treat the dried resin with a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

    • Precipitation: Filter the cleavage solution directly into cold diethyl ether (-20°C) to precipitate the stapled peptide.

    • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with cold ether. Air-dry the crude stapled peptide.

    • Purification: Purify via Preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile containing 0.1% TFA.

    Data Presentation & Quality Control

    To ensure this protocol acts as a self-validating system , researchers must perform micro-cleavages before and after the RCM step. This prevents wasted effort on downstream purification if the metathesis reaction was incomplete.

    Table 1: Quality Control Metrics for i, i+3 Stapled Peptide Synthesis

    Analytical MethodTarget MetricCausality / Significance
    LC-MS (Pre-RCM) Target Mass [M+H]+ Confirms successful SPPS and the successful coupling of the sterically hindered R3 and S5 residues.
    LC-MS (Post-RCM) Target Mass −28 DaConfirms successful ring-closing metathesis. The loss of exactly 28 Da corresponds to the release of ethylene gas during the cross-linking of the allyl and pentenyl side chains.
    RP-HPLC >95% Purity (UV 214 nm)Ensures the removal of ruthenium catalyst traces, truncated sequences, and any remaining linear unreacted peptide.
    Circular Dichroism (CD) Minima at 208 nm and 222 nmValidates the stabilization of the α -helical secondary structure compared to the unstructured linear precursor[2].

    References[1] Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3142858/[3] Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Notes. Available at: https://www.biotage.com/[2] Cohen, F., et al. (2021). Potent Lys Patch-Containing Stapled Peptides Targeting PCSK9. Journal of Medicinal Chemistry, ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00540

    Sources

    Application

    Application Notes and Protocols for the Incorporation of α-Methylated Amino acids into Peptidomimetics

    Introduction: The Strategic Value of α-Methylation in Peptidomimetics The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to transform native peptides into therapeutic candidates with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of α-Methylation in Peptidomimetics

    The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to transform native peptides into therapeutic candidates with improved pharmacological profiles. A key limitation of natural peptides is their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of α-methylated amino acids—where the α-hydrogen is replaced by a methyl group—is a powerful strategy to overcome these liabilities.[1][2]

    This modification introduces significant steric hindrance at the peptide backbone, which imparts two crucial benefits:

    • Enhanced Proteolytic Stability: The α-methyl group acts as a shield, sterically blocking the approach of proteases and significantly reducing the rate of enzymatic cleavage of adjacent peptide bonds.[1][3] This extends the in-vivo half-life of the peptide, a critical attribute for therapeutic efficacy.

    • Conformational Constraint: The presence of the gem-dimethyl group restricts the allowable values of the phi (φ) and psi (ψ) dihedral angles of the amino acid residue.[1][4] This limitation reduces the conformational entropy of the peptide chain and often pre-organizes it into a specific secondary structure, such as a 3₁₀- or α-helix.[4][5] Such conformational stabilization can lock the peptidomimetic into its bioactive conformation, leading to enhanced binding affinity and receptor selectivity.[3]

    A notable example of a successful therapeutic agent utilizing this strategy is Trofinetide, an analog of an insulin-like growth factor 1 (IGF-1) fragment, which incorporates a central α-methylated residue to enhance its neuroprotective properties.[1][3] Despite these advantages, the synthetic incorporation of these sterically demanding residues presents significant challenges that require specialized protocols and reagents. This guide provides a detailed overview of the challenges, proven strategies, and step-by-step protocols for the successful synthesis of α-methylated peptidomimetics.

    Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

    The primary obstacle in synthesizing peptides containing α,α-disubstituted amino acids is the steric bulk surrounding the carboxyl and amino groups.[6] During peptide bond formation, the nucleophilic attack of the N-terminal amine of one residue on the activated carboxyl group of the incoming α-methylated amino acid is severely impeded. This steric clash can lead to slow and incomplete coupling reactions, resulting in low yields and deletion sequences.[7]

    Standard coupling reagents used in peptide synthesis, such as Dicyclohexylcarbodiimide (DCC) or even Diisopropylcarbodiimide (DIC) alone, are often insufficient to drive these difficult couplings to completion.[8] Therefore, successful incorporation requires a carefully selected combination of highly potent activating reagents, optimized reaction conditions, and appropriate solvents.

    Synthetic Strategies and Methodologies

    Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis can be employed to incorporate α-methylated amino acids. SPPS is generally preferred for its efficiency and ease of purification.[7][9]

    Solid-Phase Peptide Synthesis (SPPS) Approach

    Automated SPPS is a highly effective method for preparing α-methylated peptides, provided the synthetic cycle is optimized for the sterically hindered residues.[9][10][11]

    Key Considerations for SPPS:

    • Choice of Coupling Reagents: This is the most critical parameter. Standard carbodiimides are often inadequate. More potent in-situ activating reagents, which form highly reactive esters, are required to overcome the steric barrier.[8] Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[8][12] These reagents convert the protected amino acid into highly reactive OAt or OBt esters, facilitating the coupling reaction.[12]

    • Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma ) is crucial.[13] HOAt provides anchimeric assistance via its pyridine nitrogen, enhancing the reactivity of the active ester.[12] Oxyma, when combined with DIC, has proven highly effective for coupling even consecutive sequences of demanding residues like 2-aminoisobutyric acid (Aib).[10][11] These additives also act as racemization suppressants, a critical function for maintaining stereochemical integrity.[13][14]

    • Reaction Time and Temperature: Sterically hindered couplings are kinetically slower.[8] Therefore, extending the reaction time (e.g., from 1 hour to 4 hours or overnight) is often necessary. Double coupling, where the coupling step is repeated with a fresh solution of activated amino acid, is a common and effective strategy to ensure the reaction goes to completion.[8] Microwave-assisted SPPS (MA-SPPS) can also be highly effective, as the application of microwave energy can accelerate slow reactions and drive difficult couplings to completion more efficiently.[8]

    • Solvent Selection: Proper solvation of the growing peptide chain attached to the resin is essential to prevent aggregation and ensure accessibility of the reactive sites.[8][15] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties for complex peptide sequences.[8]

    Workflow for SPPS of α-Methylated Peptides

    SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthetic Cycle cluster_final Cleavage and Purification Resin Swell Resin (e.g., in NMP) Deprotection N-terminal Fmoc Deprotection (e.g., 20% Piperidine/NMP) Resin->Deprotection Wash1 Wash (NMP) Deprotection->Wash1 Coupling Coupling Step: α-Methylated AA + Coupling Reagent + Additive in NMP Wash1->Coupling Wash2 Wash (NMP) Coupling->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Repeat Decision: Incomplete? Monitor->Repeat Repeat->Deprotection No (Next Cycle) Repeat->Coupling Yes (Double Couple) Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Synthesis Complete Purification Purify Peptide (e.g., RP-HPLC) Cleavage->Purification Analysis Characterize (e.g., MS, NMR) Purification->Analysis Coupling_Mechanism cluster_activation cluster_coupling AA Fmoc-AA-OH Activated_Ester Highly Reactive OAt-Ester Intermediate AA->Activated_Ester Activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) Activated_Ester->New_Peptide Nucleophilic Attack Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide

    Sources

    Method

    Hydrolysis of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester to free carboxylic acid

    Application Note: Hydrolysis of Highly Hindered α,α -Disubstituted Amino Acid Esters Target Transformation: Conversion of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester to the free carboxylic acid zwitterion. Execut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Hydrolysis of Highly Hindered α,α -Disubstituted Amino Acid Esters

    Target Transformation: Conversion of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester to the free carboxylic acid zwitterion.

    Executive Summary

    The hydrolysis of α,α -disubstituted amino acid esters presents a unique synthetic challenge. The quaternary nature of the α -carbon creates a profound steric shield around the ester carbonyl, rendering standard mild saponification conditions (e.g., LiOH in THF/water at room temperature) kinetically inefficient. This application note details two robust, field-proven methodologies to overcome this activation energy barrier: a high-temperature aqueous alkaline hydrolysis and an anhydrous silanolate-mediated cleavage.

    Mechanistic Causality & Reaction Design

    To design a self-validating and high-yielding protocol, we must first deconstruct the specific structural features of the substrate:

    • Steric Hindrance (The Kinetic Barrier): The substrate features a neo-pentyl-like steric environment at the α -position (substituted with an amine, a methyl group, and an allyl group). This bulk severely restricts the trajectory of the incoming hydroxide nucleophile during the standard BAC​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[1]. Consequently, forcing conditions (heat or highly reactive nucleophiles) are mandatory.

    • Stereochemical Integrity (The Chiral Advantage): A common risk during the basic hydrolysis of standard α -amino acids is racemization, which occurs via the deprotonation of the α -proton to form a planar enolate intermediate. However, because our substrate is α,α -disubstituted, it lacks an α -proton . Racemization is mechanistically impossible[2]. This structural feature grants us the freedom to apply harsh basic conditions and prolonged heating without compromising the (R)-configuration.

    • Functional Group Tolerance (The Chemoselective Constraint): The molecule contains a terminal alkene (allyl group). While acidic hydrolysis (e.g., refluxing 6M HCl) is a classic method for cleaving hindered esters, prolonged exposure of terminal alkenes to hot aqueous acid often leads to Markovnikov hydration, yielding a secondary alcohol impurity. Basic alkaline hydrolysis completely circumvents this side reaction, preserving the alkene[3].

    Hydrolysis Strategies & Workflow

    To accommodate different laboratory setups and scale requirements, two distinct pathways are validated below.

    HydrolysisWorkflow Substrate Substrate: (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester CondA Method A: Aqueous Base NaOH / MeOH / H2O, Reflux Substrate->CondA CondB Method B: Anhydrous Base KOTMS / THF, 25-50°C Substrate->CondB IntA Sodium Carboxylate Salt (Aqueous Solution) CondA->IntA IntB Potassium Carboxylate Salt (Organic Suspension) CondB->IntB Workup Workup: Acidification to pI (pH ~6.0) or Cation Exchange IntA->Workup IntB->Workup Product Product: (R)-2-Amino-2-methyl-pent-4-enoic acid (Zwitterion) Workup->Product

    Workflow for basic hydrolysis of sterically hindered amino acid esters.

    Quantitative Method Comparison
    ParameterMethod A: Aqueous NaOHMethod B: Anhydrous KOTMS
    Reagents 2M NaOH, MeOH/H 2​ OPotassium Trimethylsilanolate, THF
    Temperature 70–80 °C (Reflux)25–50 °C
    Reaction Time 12–24 hours4–12 hours
    Chemoselectivity High (Alkene preserved)Very High (Ultra-mild conditions)
    Scalability Excellent (Cost-effective)Moderate (Reagent cost constraints)
    Primary Use Case Large-scale bulk synthesisRapid cleavage / Sensitive substrates

    Step-by-Step Experimental Protocols

    Method A: High-Temperature Aqueous Alkaline Hydrolysis

    This is the most robust and cost-effective method for scaling up the deprotection of hindered amino acid esters[3].

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in 15 mL of Methanol.

    • Base Addition: Add 20 mL of a 2M aqueous Sodium Hydroxide (NaOH) solution (40.0 mmol, 4.0 equiv).

    • Thermal Activation: Heat the biphasic mixture to a gentle reflux (approx. 75 °C). Stir vigorously for 16 hours.

    • In-Process Validation: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The ester will migrate, while the formed carboxylate salt remains strictly at the baseline.

    • Solvent Removal: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the methanol.

    • Organic Wash: Extract the remaining aqueous layer with Diethyl Ether (2 × 15 mL) to remove any unreacted ester and non-polar impurities. Discard the organic layer.

    Method B: Anhydrous Silanolate-Mediated Hydrolysis

    Potassium trimethylsilanolate (KOTMS) is a highly nucleophilic, organic-soluble hydroxide equivalent. It is exceptionally effective for the mild, anhydrous saponification of sterically hindered methyl esters,[4].

    • Reaction Setup: Under a nitrogen atmosphere, dissolve 10.0 mmol of the substrate in 25 mL of anhydrous Tetrahydrofuran (THF).

    • Reagent Addition: Add 3.85 g of KOTMS (30.0 mmol, 3.0 equiv) in one portion.

    • Reaction: Stir the suspension at 40 °C for 6 hours. The reaction transitions from a solution to a thick suspension as the potassium carboxylate salt precipitates.

    • Quenching: Cool to room temperature and quench by adding 10 mL of deionized water. The intermediate silyl ester rapidly hydrolyzes.

    • Solvent Removal: Evaporate the THF under reduced pressure, leaving an alkaline aqueous solution.

    Universal Workup & Zwitterion Isolation

    Because the product is an amino acid, it exists as a highly water-soluble zwitterion at neutral pH. Standard liquid-liquid extraction into an organic solvent will fail. You must use one of the following self-validating isolation techniques:

    Option 1: Isoelectric Precipitation (For large scale)
    • Cool the alkaline aqueous solution from Method A or B to 0 °C in an ice bath.

    • Dropwise, add 2M HCl while continuously monitoring the pH with a calibrated pH meter.

    • Stop the addition when the pH reaches the isoelectric point (pI) of the amino acid (approximately pH 5.8 - 6.2).

    • Stir at 0 °C for 1 hour to encourage crystallization of the zwitterion.

    • Filter the white precipitate, wash with ice-cold water, and dry under high vacuum.

    Option 2: Cation-Exchange Chromatography (For maximum purity)

    If the amino acid does not precipitate readily due to high aqueous solubility, ion exchange is the definitive recovery method.

    • Acidify the aqueous reaction mixture to pH < 2.0 using 2M HCl. This fully protonates the amine, converting the molecule into a cation.

    • Load the solution onto a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H + form).

    • Wash the column extensively with deionized water (approx. 3-5 column volumes) until the eluent is neutral (pH 7). This washes away all sodium/potassium salts and non-basic impurities.

    • Elute the target amino acid using a 1M aqueous Ammonium Hydroxide (NH 4​ OH) solution. The base deprotonates the amine, releasing the zwitterion from the resin.

    • Collect the ninhydrin-positive fractions and lyophilize (freeze-dry) to remove water and volatile ammonia, yielding the pure (R)-2-Amino-2-methyl-pent-4-enoic acid.

    References

    [1] Spániková, S., et al. "methyl ester hydrolysis: Topics by Science.gov." Science.gov. URL:[1]

    [2] ResearchGate Community. "De-esterification of amino acid esters." ResearchGate. URL:[3]

    [3] Laganis, E. D.; Chenard, B. L., et al. "Application of Trimethylsilanolate Alkali Salts in Organic Synthesis." Thieme-connect. URL:

    [4] Denmark, S. E., et al. "Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates." National Institutes of Health (NIH). URL:[4][5] Jacobson, C. E., et al. "Methyl Esters - Organic Chemistry Portal." Organic-chemistry.org. URL:[2]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving enantiomeric excess in (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester synthesis

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester and aiming to improve it...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester and aiming to improve its enantiomeric excess (e.e.). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

    I. Understanding the Challenge: The Stereoselective Synthesis of a Quaternary α-Amino Acid

    (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is a non-proteinogenic α,α-disubstituted amino acid. These types of amino acids are of significant interest in medicinal chemistry and peptide design because their sterically hindered nature can impart unique conformational constraints and resistance to enzymatic degradation in peptides. The primary challenge in its synthesis lies in the creation of the chiral quaternary carbon center with high enantiopurity.

    This guide will explore various strategies to enhance the enantiomeric excess, focusing on asymmetric synthesis and resolution techniques.

    II. Frequently Asked Questions (FAQs)

    Q1: What are the primary synthetic strategies for preparing enantiomerically enriched α,α-disubstituted amino acids like (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester?

    A1: The main approaches include:

    • Asymmetric Alkylation: This involves the diastereoselective alkylation of a chiral enolate equivalent. Chiral auxiliaries are of[1]ten employed to direct the stereochemical outcome of the alkylation step.

    • Chiral Phase-Transfer Catalysis (PTC): This method utilizes chiral quaternary ammonium salts to catalyze the enantioselective alkylation of a prochiral glycine derivative. This is a powerful techni[2][3][4]que for constructing α,α-dialkyl-α-amino acids.

    • **Enzymatic Methods:[5] Biocatalytic approaches, such as enzymatic kinetic resolution of racemic amino acid esters or amides, can be highly effective in separating enantiomers. Dynamic kinetic resolutio[6][7]n (DKR) combines enzymatic resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield of the desired enantiomer.

    • Chiral Pool Synthes[8]is: This strategy utilizes readily available enantiomerically pure starting materials from nature, such as other amino acids, to synthesize the target molecule.

    Q2: My synthesis is re[9]sulting in a low enantiomeric excess (e.e.). What are the most likely causes?

    A2: Low e.e. can stem from several factors:

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereoselectivity of a reaction.

    • Racemization: The[10] product or intermediates may be susceptible to racemization under the reaction or workup conditions.

    • Impure Chiral Catalyst or Auxiliary: The enantiomeric purity of the chiral source directly impacts the e.e. of the product.

    • Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired asymmetric transformation, leading to a decrease in the overall e.e.

    Q3: How can I accurately determine the enantiomeric excess of my product?

    A3: The most reliable methods are:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e. It uses a chiral stationary phase to separate the enantiomers.

    • Chiral Gas Chromato[11]graphy (GC): Suitable for volatile derivatives of the amino acid.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in the NMR spectrum.

    III. Troubleshooting Guide: Improving Enantiomeric Excess

    This section provides a structured approach to diagnosing and resolving common issues that lead to suboptimal enantiomeric excess.

    Problem 1: Low Enantiomeric Excess in Asymmetric Alkylation using a Chiral Auxiliary

    Symptoms: The desired (R)-enantiomer is produced, but the e.e. is consistently below the desired level (e.g., <90%).

    Potential Causes & Solutions:

    • Cause 1: Incomplete Diastereoselection during Alkylation.

      • Explanation: The chiral auxiliary may not be effectively shielding one face of the enolate, allowing for the formation of the undesired diastereomer.

      • Solution:

        • Optimize Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

        • Solvent Scr[10]eening: The polarity and coordinating ability of the solvent can influence the conformation of the enolate and its transition state. Experiment with a range of solvents (e.g., THF, toluene, dichloromethane).

        • Choice of Base: The counterion of the base used for deprotonation can affect the aggregation state and reactivity of the enolate. Compare lithium-based bases (e.g., LDA, LiHMDS) with sodium or potassium bases.

    • Cause 2: Racemization during Auxiliary Cleavage.

      • Explanation: The conditions used to remove the chiral auxiliary (e.g., strong acid or base) may be harsh enough to cause racemization at the newly formed stereocenter.

      • Solution:

        • Milder Cleavage Conditions: Investigate alternative, milder methods for auxiliary removal. The choice of method will depend on the specific auxiliary used.

        • Protecting Group Strategy: Ensure that the amino and carboxyl groups are appropriately protected to prevent side reactions and potential racemization pathways during cleavage.

    Problem 2: Poor Enantioselectivity in Chiral Phase-Transfer Catalysis (PTC)

    Symptoms: The reaction yields the product, but with an e.e. close to racemic or significantly lower than reported in the literature.

    Potential Causes & Solutions:

    • Cause 1: Ineffective Catalyst.

      • Explanation: The chosen chiral phase-transfer catalyst may not be suitable for the specific substrate or reaction conditions.

      • Solution:

        • Catalyst Screening: The structure of the chiral PTC is crucial. Cinchona alkaloid-derived and Maruoka's C2-symmetric spiro-type catalysts are known to be effective for the asymmetric synthesis of α-amino acids.

        • Catalyst Pu[2][4][5]rity: Ensure the catalyst is of high enantiomeric purity.

    • Cause 2: Suboptimal Phase-Transfer Conditions.

      • Explanation: The efficiency of phase-transfer catalysis is highly dependent on the reaction setup.

      • Solution:

        • Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is critical. A 50% aqueous solution is often used, but optimization may be necessary.

        • Stirring Rate: Vigorous stirring is essential to ensure efficient mixing of the organic and aqueous phases.

        • Solvent Choice: The organic solvent plays a key role. Toluene and dichloromethane are common choices.

    IV. Experimental Protocols

    Protocol 1: General Procedure for Asymmetric Alkylation using an Evans Auxiliary

    This protocol provides a general workflow for the asymmetric synthesis of α-alkylated amino acids.

    • Acylation of the Chiral Auxiliary: React the desired chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with the appropriate acyl chloride to form the N-acyl oxazolidinone.

    • Enolate Formation: Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a strong base (e.g., LDA or NaHMDS) dropwise to form the enolate.

    • Alkylation: Add the alkylating agent (e.g., allyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed for the optimized time.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purification: Purify the diastereomeric products by column chromatography.

    • Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., with LiOH/H₂O₂) to yield the desired amino acid.

    • Esterification: Convert the amino acid to its methyl ester using standard procedures (e.g., with methanolic HCl).

    Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-methyl-pent-4-enoic acid methyl ester

    This protocol outlines a general procedure for separating enantiomers using a lipase.

    • Enzyme Selection: Screen various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively hydrolyze one enantiomer of the racemic ester.

    • Reaction Setup: Dissolve the racemic methyl ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.5) containing a small amount of a co-solvent (e.g., acetonitrile) to aid solubility.

    • Enzymatic Hydrolysis: Add the selected lipase to the solution and stir at a controlled temperature (e.g., 30-40 °C).

    • Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC to determine the e.e. of the remaining ester and the formed acid.

    • Reaction Termination: Stop the reaction at approximately 50% conversion to obtain both the unreacted (R)-ester and the hydrolyzed (S)-acid in high enantiomeric excess.

    • Separation: Adjust the pH of the solution to separate the acidic and basic components. Extract the unreacted (R)-ester with an organic solvent. Acidify the aqueous layer and extract the (S)-acid.

    V. Data Presentation

    Table 1: Comparison of Different Chiral Phase-Transfer Catalysts on Enantiomeric Excess

    Catalyst TypeCatalyst StructureTypical e.e. (%)Reference
    Cinchona Alkaloid-DerivedO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide80-95
    Maruoka Catalyst(S[3],S)-3,4,5-Trifluorophenyl-NAS-bromide>95

    VI. Visualizatio[6]ns

    Troubleshooting Workflow for Low Enantiomeric Excess

    Troubleshooting_Low_EE start Low Enantiomeric Excess Observed q1 Is the reaction temperature optimized? start->q1 action1 Action: Screen a range of lower temperatures. q1->action1 No q2 Is the solvent choice optimal? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Action: Screen a variety of solvents (polar aprotic, nonpolar, etc.). q2->action2 No q3 Are the chiral catalyst/auxiliary and substrate pure? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Action: Re-purify substrate and verify the enantiopurity of the chiral source. q3->action3 No q4 Is a racemic background reaction occurring? q3->q4 Yes a3_yes Yes a3_no No action3->q4 end_node Consult further literature or technical support. q4->end_node Yes q4->end_node No a4_yes Yes a4_no No action4 Action: Lower reaction temperature or consider a more active catalyst. Synthesis_vs_Resolution cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution prochiral Prochiral Starting Material enantioenriched Enantioenriched Product (Directly forms desired enantiomer) prochiral->enantioenriched + chiral_reagent Chiral Catalyst/ Auxiliary/Reagent chiral_reagent->enantioenriched racemic Racemic Mixture separated Separated Enantiomers racemic->separated + resolving_agent Resolving Agent (Chiral or Enzymatic) resolving_agent->separated

    Caption: Comparison of asymmetric synthesis and resolution strategies.

    VII. References

    • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-420.

    • Maruoka, K. (2003). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B, 79(7), 185-194.

    • University of California, Santa Barbara. (n.d.). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances.

    • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.

    • Ohfune, Y., & Shinada, T. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2689-2698.

    • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.

    • Ooi, T., Kameda, M., & Maruoka, K. (2003). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 125(17), 5139-5151.

    • Jew, S., & Park, H. (2009). Catalytic, asymmetric synthesis of α,α-disubstituted amino acids. Chemical Communications, (47), 7090-7103.

    • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-420.

    • Maruoka, K. (2008). Design of high-performance chiral phase-transfer catalysts with privileged structures. Journal of Synthetic Organic Chemistry, Japan, 66(7), 678-687.

    • Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.

    • BenchChem. (2024). Enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis.

    • Smith, A. M., & Woerpel, K. A. (2020). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(32), 13809-13814.

    • Schichl, D. A., Enthaler, S., Holla, W., Riermeier, T., Kragl, U., & Beller, M. (2008). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. European Journal of Organic Chemistry, 2008(20), 3504-3510.

    • Smith, A. M., & Woerpel, K. A. (2020). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(32), 13809-13814.

    • Busto, E., Gotor-Fernández, V., & Gotor, V. (2010). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. Advanced Synthesis & Catalysis, 352(14-15), 2415-2428.

    • Cozzi, P. G., Zoli, L., & Caruana, L. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5054-5058.

    • France, S. P., Howard, R. M., Steflik, J., & Hyster, T. K. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(15), 9488-9494.

    • Smith, A. M., & Woerpel, K. A. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(31), 12343-12348.

    • LibreTexts. (2021). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.

    • Truman, R. (2023). Enantiomeric amplification of L-amino acids: part 8—modification of eutectic point with special additives. Journal of Creation, 37(3), 93-102.

    • Ben, R. N., & Durst, T. (2000). Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study. The Journal of Organic Chemistry, 65(20), 6523-6529.

    • Kumar, A. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. International Collegiate Journal of Science, 1(1).

    • BenchChem. (2024). Improving enantiomeric excess in asymmetric synthesis.

    • ChemBK. (2024). (R)-2-amino-2-methylpent-4-enoic acid.

    • Trost, B. M., & Xu, J. (2005). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. Chemical Communications, (10), 1320-1322.

    • Thermo Fisher Scientific. (n.d.). (S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99+%.

    • University of York. (n.d.). Asymmetric Synthesis.

    • ChemicalBook. (n.d.). (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester.

    • Hruby, V. J., & Bonner, A. G. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 259-303). Academic Press.

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in α-Methyl Amino Acid Ester Coupling

    Welcome to the Advanced Peptide Synthesis Support Center. This resource is engineered for researchers, scientists, and drug development professionals struggling with the incorporation of α,α -dialkyl amino acids (such as...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Peptide Synthesis Support Center. This resource is engineered for researchers, scientists, and drug development professionals struggling with the incorporation of α,α -dialkyl amino acids (such as α -aminoisobutyric acid, Aib) into complex peptide sequences.

    The Mechanistic Challenge

    Coupling an N-protected amino acid to an α -methyl amino acid ester—or activating an α -methyl amino acid for coupling—presents a severe thermodynamic and kinetic barrier. The geminal alkyl groups at the α -carbon restrict the Bürgi-Dunitz trajectory, physically blocking the incoming nucleophile from attacking the activated carbonyl[1].

    Standard carbodiimide (DIC/HOBt) or first-generation uronium (HBTU) chemistries often fail here, leading to truncated sequences or "des-Aib" deletion byproducts[2]. To overcome this, chemists must manipulate three variables: leaving group size , reagent reactivity , and thermal energy .

    Diagnostic & Resolution Workflow

    TroubleshootingWorkflow A Incomplete Coupling at α-Methyl Residue B Assess Sequence Context A->B C Single α-Me Residue (e.g., Fmoc-Xaa-Aib-OMe) B->C D Consecutive α-Me Residues (e.g., Fmoc-Aib-Aib-OMe) B->D E Use COMU or HATU (3-5 eq) + DIEA C->E F Use PyNTP, PyAOP, or Acid Fluorides D->F G Apply MW Heating (75°C, 10-20 min) E->G If yield < 95% H Success / LC-MS Verification E->H F->G If yield < 95% F->H G->H

    Workflow for diagnosing and resolving steric hindrance in α-methyl amino acid couplings.

    Quantitative Reagent Comparison

    Selecting the right coupling reagent is the most critical decision in hindered peptide synthesis. The table below summarizes the performance of various reagents in the demanding synthesis of the Leu-enkephalin derivative (H-Tyr-Aib-Aib-Phe-Leu-NH2) and poly-Aib sequences[3],[4],[2].

    Coupling ReagentChemical ClassActive Ester / Leaving GroupTarget Peptide Yield (%)Deletion Byproduct (des-Aib) (%)Mechanistic Advantage
    COMU UroniumOxyma99.740.26Morpholino backbone enhances solubility; Oxyma is less sterically hindered than HOAt[2].
    PyNTP PhosphoniumNitro-triazole92.00*< 8.00Does not cause N-terminal guanidinylation; ideal for extended reaction times[4].
    HATU UroniumHOAt83.0017.00Strong activation, but HOAt ester can be too bulky for consecutive α -Me couplings[3].
    HBTU UroniumHOBt47.0053.00Insufficient reactivity for α,α -dialkyl systems[2].

    *Yield based on the synthesis of a highly hindered Ac-(Aib)10-Lys-Tyr-NH2 decapeptide[4].

    Self-Validating Experimental Protocols

    Protocol A: Microwave-Assisted COMU Coupling

    Causality: 2 utilizes an Oxyma leaving group, which is highly reactive and less sterically demanding than benzotriazole derivatives[2]. Microwave (MW) irradiation provides the kinetic energy necessary to overcome the steric clash at the α -carbon[5].

    Step-by-Step Methodology:

    • Preparation: Dissolve Fmoc-Aib-OH (3.0 equiv) and COMU (3.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Pre-Activation (Self-Validation Check): Add N,N-Diisopropylethylamine (DIEA) (6.0 equiv) to the mixture. Validation: Observe the solution carefully. The mixture will transition from colorless to yellow/orange within 1-2 minutes, visually confirming the formation of the active Oxyma ester[2].

    • Coupling: Add the activated mixture to the resin-bound amine (or solution-phase α -methyl amino acid ester).

    • Microwave Irradiation: Heat the reaction to 75°C for 15 minutes under microwave irradiation.

    • Post-Reaction Validation: Perform a micro-cleavage and analyze via LC-MS. Note: Do not rely solely on the Kaiser test, as hindered secondary/tertiary-like amines often yield false negatives[5]. Look for the mass shift corresponding to the desired product versus the "des-Aib" deletion mass.

    Protocol B: Acid Fluoride Activation for Extreme Hindrance (e.g., Aib-Aib)

    Causality: When coupling consecutive α -methyl amino acids, even COMU may struggle. Acid fluorides possess a uniquely small leaving group (fluoride ion), eliminating the steric bulk associated with OBt/OAt active esters and allowing unhindered nucleophilic attack.

    Step-by-Step Methodology:

    • Reagent Conversion: Convert Fmoc-Aib-OH to Fmoc-Aib-F using Cyanuric Fluoride or DAST in dry DCM under an inert atmosphere.

    • Purification: Isolate the acid fluoride (typically stable enough for short-term storage and rapid silica gel filtration).

    • Coupling: Dissolve Fmoc-Aib-F (2.0 equiv) in DMF. Add to the hindered amine ester.

    • Base Addition: Add DIEA (2.0 equiv). Crucial Insight: Do not use excess base. While acid fluorides are prone to forming unreactive oxazolones if over-basified, α,α -dialkyl amino acids are highly resistant to this side reaction.

    • Incubation: React at 50°C for 4 hours. Double couple if LC-MS shows >5% unreacted starting material.

    Troubleshooting FAQs

    Q: My Kaiser test is positive, but extending the reaction time to 24 hours with HATU didn't improve the yield. Why? A: You are likely experiencing reagent-induced capping. Uronium salts like HATU and HBTU can react directly with the unreacted amine to form a dead-end tetramethylguanidinium byproduct. Because α -methyl amino acid coupling is inherently slow, this competing side-reaction outpaces peptide bond formation over long periods. Solution: Switch to a phosphonium reagent like 4 or PyAOP, which do not contain a guanidinylating moiety, allowing you to safely run 24-hour couplings[4],[5].

    Q: Is there a risk of racemization when applying microwave heating (75°C) to chiral α -methyl amino acids (like α -Me-Phe)? A: No. Standard amino acids racemize via base-catalyzed abstraction of the α -proton, forming an achiral oxazolone intermediate. Because α,α -dialkyl amino acids lack an α -proton, this specific racemization pathway is chemically impossible[6]. You can safely apply elevated temperatures to drive the coupling without compromising stereochemical integrity.

    Q: Why am I seeing "des-Aib" deletion sequences in my LC-MS despite double coupling? A: "Des-Aib" byproducts occur when the Aib coupling fails, but the subsequent deprotection step removes the Fmoc group from the previous amino acid, allowing the chain to continue growing without the Aib residue[2]. Solution: Implement a strict acetic anhydride capping step (Ac2O/DIEA) after every Aib coupling. This will terminate unreacted chains, ensuring that any failed couplings result in easily separable truncated sequences rather than difficult-to-purify deletion peptides.

    Q: Does the choice of solvent impact the coupling of hindered esters? A: Yes. While DMF is standard, highly hindered sequences often suffer from localized aggregation. Switching to NMP (N-Methyl-2-pyrrolidone) or a DCM/DMF mixture can disrupt these aggregates, exposing the hindered amine for nucleophilic attack[5].

    References

    • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis Benchchem
    • COMU: A third generation of uronium-type coupling reagents Luxembourg Bio Technologies / European Peptide Society
    • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP ACS Combin
    • Navigating the Challenges of Fmoc-Aib-OH Coupling: A Technical Support Guide Benchchem
    • Can selenoenzymes resist electrophilic modification?
    • Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids ResearchG

    Sources

    Troubleshooting

    Technical Support Center: Chromatography &amp; Purification of (R)-2-Amino-2-methyl-pent-4-enoic Acid Methyl Ester

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (often referred...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (often referred to as (R)- α -allylalanine methyl ester).

    As an unnatural, α -quaternary amino acid derivative, this compound presents unique challenges during isolation and chromatographic resolution. It lacks a strong UV chromophore, possesses a highly polar primary amine, and is structurally susceptible to intermolecular side reactions. The following modules provide field-proven troubleshooting insights, quantitative chromatographic parameters, and self-validating experimental protocols to ensure high-yield, enantiomerically pure isolation.

    Troubleshooting Guides & FAQs

    Q1: Why do I lose my product to an insoluble white precipitate during fraction concentration after preparative HPLC? Causality: When (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is concentrated as a free base, the unhindered primary amine undergoes an intermolecular nucleophilic attack on the methyl ester of an adjacent molecule. This condensation forms a diketopiperazine (DKP) dimer, leading to irreversible product loss and the appearance of a white precipitate[1]. Solution: Never store or concentrate the compound as a free base. Always acidify your collected HPLC fractions (e.g., converting to a hydrochloride salt) prior to solvent evaporation. Protonating the amine completely inhibits its nucleophilicity, stabilizing the monomeric ester[1].

    Q2: I am using standard UV detection (254 nm / 280 nm) for my preparative HPLC, but I see no peaks. How can I track my compound? Causality: This specific unnatural amino acid lacks a conjugated π -system. The isolated alkene (pent-4-enoic group) and the methyl ester only exhibit weak absorbance in the deep UV range (<210 nm), which is heavily masked by the absorbance of mobile phase modifiers like TFA or standard solvents[2]. Solution: Shift your detection strategy. The most robust method for non-chromophoric amino acids is using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[2]. Alternatively, perform a pre-column derivatization of the crude mixture using Fmoc-Cl or 9-anthraldehyde to introduce a strong UV-active moiety prior to analytical tracking[3].

    Q3: My chiral HPLC analysis shows poor baseline resolution between the (R) and (S) enantiomers. How can I improve the separation? Causality: Unprotected α -methyl amino acid esters interact poorly with polysaccharide-based chiral stationary phases (CSPs). The highly polar primary amine causes severe peak tailing, and the lack of aromatic rings prevents the essential π−π stacking interactions required for chiral recognition by the CSP[4]. Solution: Derivatize the analytical sample to its N-Fluorenylmethoxycarbonyl (N-Fmoc) derivative. The Fmoc group provides massive π−π interaction sites and hydrogen bond acceptors. When analyzed on an amylose-derived CSP using a Hexane/Isopropanol mobile phase, the N-Fmoc derivatives of α -amino acid esters routinely achieve baseline resolution ( Rs​>2.0 )[4].

    Quantitative Data: Chromatographic Parameters

    The following table summarizes the optimized conditions for both bulk preparative isolation and analytical chiral verification.

    ParameterPreparative RP-HPLC (Bulk Isolation)Analytical Chiral HPLC (N-Fmoc Derivatized)
    Column C18 AQ (250 x 21.2 mm, 5 µm)Amylose tris(phenylcarbamate) (150 x 4.6 mm, 3 µm)
    Mobile Phase A Water + 0.1% TFAHexane + 0.1% TFA
    Mobile Phase B Acetonitrile + 0.1% TFAIsopropanol (IPA)
    Gradient/Isocratic 5% to 60% B over 30 minIsocratic 90% A / 10% B
    Flow Rate 15.0 mL/min1.0 mL/min
    Detection ELSD (Drift tube 50°C) or CADUV at 254 nm
    Typical Retention Time ~12.5 min(R)-enantiomer: ~14.2 min; (S)-enantiomer: ~17.8 min

    Experimental Methodologies

    Protocol A: Preparative Purification and Anhydrous Salt Formation

    This protocol is designed to self-validate by preventing aqueous acid hydrolysis of the ester during the concentration phase.

    • Sample Preparation: Dissolve the crude mixture in a minimum volume of Water/Acetonitrile (90:10) and filter through a 0.45 µm PTFE syringe filter.

    • Chromatography: Inject onto a preparative C18 column. Run the gradient (5% to 60% ACN over 30 min), monitoring the eluent using an ELSD split-flow setup[2].

    • Fraction Pooling & Neutralization: Pool the fractions containing the pure product. Add saturated aqueous NaHCO3​ until the pH reaches ~8.0.

    • Extraction (Critical Step): Extract the neutralized aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base oil. Note: Extracting into DCM avoids exposing the ester to hot aqueous TFA during rotary evaporation, preventing hydrolysis.

    • Salt Formation: Immediately dissolve the free base oil in anhydrous diethyl ether. Dropwise, add 1.2 equivalents of 4M HCl in dioxane.

    • Isolation: Stir for 15 minutes at 0°C. A white precipitate will form. Evaporate the solvent under reduced pressure to yield the stable (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester hydrochloride salt. Store at 4°C.

    Protocol B: Pre-Column N-Fmoc Derivatization for Chiral Analysis

    Use this protocol to prepare aliquots for enantiomeric excess (ee) determination.

    • Reaction Setup: Dissolve 5 mg of the purified amino acid ester hydrochloride in 0.5 mL of 10% Na2​CO3​ (aq).

    • Derivatization: Add 0.5 mL of a 20 mg/mL solution of Fmoc-Cl in dioxane.

    • Incubation: Stir vigorously at room temperature for 2 hours.

    • Workup: Quench the reaction by adding 1 mL of water, then extract with 2 mL of ethyl acetate.

    • Preparation for Injection: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of Hexane/IPA (90:10) for chiral HPLC injection[4].

    Process Workflow Diagram

    Workflow Crude Crude Mixture (Free Base) Deriv N-Fmoc Derivatization (Analytical) Crude->Deriv Aliquot for QC Prep Prep-HPLC (C18) ELSD / CAD Detection Crude->Prep Bulk Purification Chiral Chiral HPLC Analysis (Amylose CSP) Deriv->Chiral Enantiomeric Purity Salt HCl Salt Formation (Anhydrous) Prep->Salt Fraction Pooling Pure Pure (R)-Ester HCl Store at 4°C Salt->Pure Lyophilization

    Workflow for purification and isolation of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester.

    References

    • [4] Determination of Chemical and Enantiomeric Purity of α ‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate / Bulletin of the Korean Chemical Society. 4

    • [3] Enantiomer separation of alpha-amino acid methyl esters and some aliphatic amines as 9-anthraldimine derivatives by high performance liquid chromatography. PubMed. 3

    • [1] Automated Parallel Synthesis of N-Alkylated- α -Amino Methyl Esters in Gram Quantities. Chimia. 1

    • [2] Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. 2

    Sources

    Optimization

    Optimizing yield in the asymmetric alkylation of alanine Schiff bases

    Welcome to the Technical Support Center for the asymmetric synthesis of unnatural amino acids. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the asymmetric synthesis of unnatural amino acids. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of synthesizing α -methyl- α -amino acids via the asymmetric alkylation of alanine Schiff bases.

    This portal bypasses generic advice, focusing strictly on the mechanistic causality behind phase-transfer catalysis (PTC), self-validating workflows, and advanced troubleshooting for stereocontrol and yield optimization.

    I. Core Workflow: Phase-Transfer Catalyzed Asymmetric Alkylation

    The synthesis of α,α -dialkyl amino acids requires the precise orchestration of a biphasic system. The chiral phase-transfer catalyst (PTC) must facilitate the transfer of the enolate into the organic phase while maintaining a tight, highly organized ion pair to dictate the stereochemical trajectory of the incoming electrophile[1].

    PTC_Workflow Start 1. Substrate Prep Alanine Schiff Base Catalyst 2. Catalyst Addition Maruoka/Cinchona PTC Start->Catalyst Base 3. Base Activation Solid NaOH or aq KOH Catalyst->Base Alkylation 4. Alkylation Electrophile at 0°C Base->Alkylation PhaseTransfer 5. Phase Transfer Vigorous Stirring Alkylation->PhaseTransfer Workup 6. Quench & Extract Organic Layer Recovery PhaseTransfer->Workup Hydrolysis 7. Mild Acid Hydrolysis Imine Cleavage Workup->Hydrolysis Product 8. Final Product α-Methyl-α-Amino Acid Hydrolysis->Product

    Workflow for Phase-Transfer Catalyzed Asymmetric Alkylation of Alanine Schiff Bases.

    Step-by-Step Self-Validating Protocol

    To ensure reproducibility, this protocol integrates real-time validation checkpoints.

    • Substrate Preparation: Dissolve the N-(diphenylmethylene)alanine ester (1.0 equiv) in anhydrous toluene (0.2 M).

      • Validation Check: The solution must be completely clear and pale yellow. Any cloudiness indicates moisture, which will prematurely hydrolyze the imine.

    • Catalyst Loading: Add 1–5 mol% of your chosen chiral PTC. For highly sterically hindered electrophiles, a 2nd-generation Maruoka catalyst is recommended[2].

    • Base Activation: Add the base (e.g., finely ground solid NaOH, 5.0 equiv).

      • Validation Check: In a solid-liquid PTC setup, the suspension must be vigorously stirred ( 800 rpm). A visible vortex and uniform suspension of the solid base confirm adequate interfacial surface area for enolate generation.

    • Asymmetric Alkylation: Cool the reactor to 0 °C to suppress the background racemic reaction. Add the alkyl halide (1.2 equiv) dropwise over 15 minutes.

      • Validation Check: Monitor via TLC (Hexanes/EtOAc). The reaction is progressing correctly when the UV-active starting material spot diminishes, and a slightly less polar, UV-active product spot appears.

    • Quench & Hydrolysis: Quench the reaction with cold water to dissolve the remaining base. Extract the organic layer, concentrate it, and subject the crude mixture to mild acidic hydrolysis (e.g., 1N HCl in THF) to cleave the diphenylmethylene protecting group.

      • Validation Check: The disappearance of the deep yellow color of the imine and the precipitation of benzophenone upon concentration confirm successful deprotection.

    II. Troubleshooting Guide: Diagnostics & Resolutions

    Issue 1: Chemical yield is consistently below 50%, and crude NMR shows high levels of benzophenone.

    • Mechanistic Cause: You are experiencing competitive imine hydrolysis. The N-(diphenylmethylene) group is highly sensitive to aqueous bases over prolonged reaction times. Water in the biphasic system nucleophilically attacks the imine carbon, cleaving the Schiff base before the alkylation can occur.

    • Resolution: Transition from a liquid-liquid PTC system (e.g., 50% aq KOH) to a solid-liquid PTC system using strictly anhydrous, finely ground solid NaOH in toluene. Solid NaOH drastically reduces the local concentration of water in the organic phase, suppressing hydrolysis while maintaining sufficient basicity to generate the enolate. Note that the cation matters: LiOH is completely inactive for this transformation, and KOH often yields inferior results compared to NaOH in solid-liquid setups.

    Issue 2: The yield is excellent (>85%), but the enantiomeric excess (ee) is stalled at 40–50%.

    • Mechanistic Cause: Poor ee stems from either a high rate of the uncatalyzed background reaction or loose ion-pairing between the enolate and the chiral ammonium cation.

    • Resolution A (Thermodynamic): The native chloride ( Cl− ) or bromide ( Br− ) counterions on standard Cinchona alkaloid catalysts strongly coordinate with the ammonium center, competing with the enolate for the chiral cavity. Exchange the counterion to a non-coordinating species like tetrafluoroborate ( BF4−​ ) or hexafluorophosphate ( PF6−​ ). This promotes a tighter chiral ion pair, often boosting ee by 10–20%[3].

    • Resolution B (Kinetic): The background racemic alkylation has a higher activation energy than the catalyzed pathway. Lower the reaction temperature from 25 °C to 0 °C or -20 °C to kinetically favor the chiral catalyst-mediated pathway[3].

    Issue 3: The reaction stalls at 60% conversion, and adding more alkyl halide does not help.

    • Mechanistic Cause: Your catalyst is likely degrading via base-promoted Hofmann elimination. First-generation Cinchona alkaloids possess β -hydrogens that are susceptible to elimination in the presence of strong bases over extended periods[1].

    • Resolution: Upgrade to a catalyst lacking β -hydrogens. 2nd-generation Maruoka catalysts (e.g., S- or R-dinaphtho-azepinium bromides) are completely immune to Hofmann degradation, allowing for high turnover numbers even in the presence of harsh bases[2]. Furthermore, these catalysts can be easily recovered post-reaction using fluorous solvent extraction[2].

    III. Frequently Asked Questions (FAQs)

    Q: Can I use transition metal complexes instead of organic phase-transfer catalysts? A: Yes. Achiral Ni(II) complexes of alanine Schiff bases can be synthesized using picolinic acid derivatives as auxiliary ligands[4]. These complexes provide a highly rigid square-planar geometry. When subjected to PTC conditions using chiral catalysts like NOBIN or iso-NOBIN derivatives, they undergo highly stereoselective alkylation[4]. While this method adds complexation/decomplexation steps, it is highly effective for synthesizing constrained α,α -disubstituted amino acids.

    Q: Does the choice of organic solvent significantly impact the stereochemical outcome? A: Absolutely. Toluene is the industry standard for solid-liquid PTC because it is non-polar enough to suppress the uncatalyzed background reaction (which requires charge separation) while allowing the lipophilic chiral ammonium-enolate ion pair to remain soluble. Dichloromethane ( CH2​Cl2​ ) is frequently used in liquid-liquid systems but can sometimes lead to slightly lower ee due to its higher dielectric constant, which promotes looser ion pairing[3][4].

    Q: Are TADDOL-derived catalysts effective for alanine Schiff bases? A: Yes, TADDOLates can be utilized as chiral bases/catalysts. When an alanine Schiff base is treated with an alkyl halide in the presence of catalytic TADDOL and solid NaOH in toluene, the corresponding α -methyl amino acid can be obtained in good yields and reasonable enantioselectivity (up to 82% ee). However, their performance is highly dependent on the strict exclusion of moisture and the use of solid NaOH over NaH or KOH.

    IV. Quantitative Performance Data

    The following table summarizes the expected performance metrics of various catalyst systems when applied to the asymmetric alkylation of alanine Schiff bases. Use this to select the optimal system for your target scale and budget.

    Catalyst SystemOptimal BaseSolventTemp (°C)Typical Yield (%)Typical ee (%)Mechanistic Advantage
    Cinchona Alkaloid (1st Gen) 50% aq KOH CH2​Cl2​ 2570–8560–80Cost-effective; easy to scale up[1].
    TADDOLate Solid NaOHToluene15–2060–8570–82Excellent for solid-liquid PTC; avoids aqueous hydrolysis.
    Anthryl-Dimeric Cinchona ( PF6−​ ) Solid CsOH CH2​Cl2​ -2080–9585–95Non-coordinating counterion enforces tight ion-pairing[3].
    Maruoka Catalyst (2nd Gen) 50% aq KOHToluene085–9890–99Immune to Hofmann degradation; highly sterically demanding[2].

    V. References

    • Polymer-Supported Cinchona Alkaloid-Derived Ammonium Salts as Recoverable Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids - PMC. nih.gov.

    • (11bS)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromide - Catalysts. alfachemic.com.

    • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society (acs.org).

    • Towards Tartaric-Acid-Derived Asymmetric Organocatalysts - PMC. nih.gov.

    • The counterion effect in the phase-transfer catalyzed asymmetric synthesis of a-amino acids promoted by anthryl-derived dimeric Cinchona ammonium salts. electronicsandbooks.com.

    • Tetrahedron: Asymmetry 9 (1998) 851–857. electronicsandbooks.com.

    Sources

    Reference Data & Comparative Studies

    Validation

    (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester vs (S)-enantiomer in peptide stability

    Stereochemical Engineering in Peptide Therapeutics: A Comparative Guide to (R)- vs. (S)-2-Amino-2-methyl-pent-4-enoic Acid Configurations Executive Summary The development of all-hydrocarbon stapled peptides has revoluti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Stereochemical Engineering in Peptide Therapeutics: A Comparative Guide to (R)- vs. (S)-2-Amino-2-methyl-pent-4-enoic Acid Configurations

    Executive Summary

    The development of all-hydrocarbon stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs). By constraining a peptide into its bioactive α -helical conformation, stapling dramatically enhances target affinity, cellular penetrance, and proteolytic stability[1]. The fundamental building blocks for this macrocyclization are α,α -disubstituted non-natural amino acids, most notably 2-amino-2-methyl-pent-4-enoic acid.

    While the methyl ester derivative is frequently utilized as a synthetic precursor in solution-phase chemistry, solid-phase peptide synthesis (SPPS) relies on the Fmoc-protected free acids of its enantiomers: the (S)-enantiomer (denoted as S5​ ) and the (R)-enantiomer (denoted as R5​ )[2]. As a Senior Application Scientist, I frequently observe that the most critical point of failure in stapled peptide design is stereochemical mismatching. This guide objectively compares the performance of R5​ and S5​ configurations, detailing the mechanistic causality behind enantiomer selection and providing self-validating experimental protocols for stability profiling.

    Mechanistic Grounding: The Causality of Stereochemistry in Helix Stabilization

    The primary objective of peptide stapling is to reinforce the native hydrogen-bonding network of an α -helix. The choice between the R5​ and S5​ enantiomer is not arbitrary; it is strictly dictated by the handedness of the peptide helix and the spacing of the macrocycle[1].

    • The Thorpe-Ingold Effect & Tether Projection: The α -methyl group restricts the dihedral angles ( ϕ , ψ ) of the peptide backbone, pre-organizing the chain into a helical geometry. For a canonical right-handed L-peptide, the stereocenter must direct the bulky pentenyl tether outward into the solvent space.

    • i,i+4 Spacing (One Helix Turn): This spacing requires the cross-linking of two residues located on the exact same face of the helix. The S5​/S5​ configuration is the canonical requirement here[1]. Using the R5​ enantiomer in an i,i+4 L-peptide forces the pentenyl chain to point inward, creating severe steric clashes with the helix core. This distortion unravels the helix, exposing the amide backbone to proteolytic cleavage[3].

    • i,i+3 Spacing: Because these residues are slightly offset, bridging them without distorting the helix requires opposite stereocenters. Thus, an R5​/S5​ or S5​/R5​ combination is mandatory[2].

    StereochemistryLogic A Determine Staple Spacing for Target Alpha-Helix B i, i+4 Spacing (1 Helix Turn) A->B C i, i+3 Spacing (Shorter Turn) A->C D i, i+7 Spacing (2 Helix Turns) A->D E Use (S)-enantiomer (S5) at both positions (S5/S5) B->E Canonical Right-Handed L-Peptide F Use (R)-enantiomer (R5) and (S)-enantiomer (S5) C->F Requires Opposite Stereocenters G Use (R)-octenyl (R8) and (S)-pentenyl (S5) D->G Requires Longer 8-Carbon Chain

    Decision matrix for selecting (R)- vs (S)-enantiomers based on macrocycle spacing.

    Comparative Performance Data: S5​ vs R5​ Configurations

    Recent empirical data perfectly illustrates the penalty of stereochemical mismatch. In a 2026 study targeting the NF- κ B signaling pathway, researchers synthesized 44 stapled peptides, directly comparing S5​/S5​ configurations against R5​/R5​ analogs at i,i+4 positions[3].

    The data revealed that 78.3% of the S5​/S5​ -configured peptides exhibited a significantly greater reduction in pro-inflammatory cytokines (TNF- α and IL-6) compared to their R5​/R5​ counterparts[3]. This biological efficacy is directly downstream of the biophysical stability imparted by the correct enantiomer.

    Table 1: Quantitative Comparison of Stereochemical Configurations ( i,i+4 spacing)

    MetricLinear Unstapled S5​/S5​ Stapled (Optimal) R5​/R5​ Stapled (Mismatched)Causality / Significance
    α -Helicity (CD) 1.6%35.2% 30.9% S5​ directs the tether outward, maximizing native hydrogen bonding[4].
    Proteolytic Half-Life < 10 mins> 240 mins ~ 45 minsHigh helicity tightly packs the amide backbone, shielding it from protease active sites[1].
    Target Affinity ( Kd​ ) Low / UndetectableLow Nanomolar High MicromolarPre-organization reduces the entropic penalty of target binding[2].
    In Vivo Efficacy None (Degraded)High (e.g., NF- κ B inhibition) MarginalSustained serum half-life and cell penetrance driven by structural rigidity[3].

    Experimental Protocols: Synthesis and Stability Validation

    To ensure trustworthiness and reproducibility, the evaluation of stapled peptides must follow a self-validating workflow. The following protocol outlines the synthesis and subsequent biophysical validation required to confirm stereochemical success.

    SynthesisWorkflow S1 Fmoc-SPPS Incorporate S5/R5 S2 On-Resin RCM (Grubbs I/II Catalyst) S1->S2 S3 TFA Cleavage & Global Deprotection S2->S3 S4 CD Spectroscopy (Helicity Validation) S3->S4 S5 Protease Assay (Stability Profiling) S4->S5

    Self-validating experimental workflow for the synthesis and evaluation of stapled peptides.

    Step 1: Solid-Phase Peptide Synthesis (SPPS) & Ring-Closing Metathesis (RCM)
    • Resin Loading: Utilize Rink Amide MBHA resin to yield a C-terminal amide, which prevents negative charge accumulation that can destabilize the helix macrodipole.

    • Coupling: Perform standard Fmoc-SPPS. For the sterically hindered S5​ or R5​ unnatural amino acids, extend coupling times to 2 hours and utilize highly reactive coupling reagents (e.g., HATU/HOAt or DIC/Oxyma).

    • On-Resin RCM: Before N-terminal Fmoc deprotection, wash the resin with anhydrous 1,2-dichloroethane (DCE). Treat the resin with 10-20 mol % Grubbs I or Grubbs II catalyst dissolved in DCE for 2 hours at room temperature. Repeat this step twice to ensure >95% olefin conversion[1].

    • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2.5 hours. Precipitate in cold ether and purify via RP-HPLC.

    Step 2: Circular Dichroism (CD) Spectroscopy

    Purpose: To validate that the chosen enantiomer successfully induced α -helicity.

    • Dissolve the purified peptide in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 50 μ M.

    • Record spectra from 190 nm to 260 nm at 20°C using a 1 mm path-length quartz cuvette.

    • Analysis: A successful S5​/S5​ staple will display characteristic α -helical minima at 208 nm and 222 nm. Calculate percent helicity based on the mean residue ellipticity [θ] at 222 nm[4].

    Step 3: Proteolytic Stability Profiling

    Purpose: To prove that the biophysical helicity translates to biochemical stability.

    • Incubate 50 μ M of the stapled peptide (and its linear control) with Proteinase K (or serum) in PBS at 37°C.

    • Quench 50 μ L aliquots at specific time points (0, 15, 30, 60, 120, 240 mins) using 1% TFA in acetonitrile.

    • Centrifuge to pellet the protease, and analyze the supernatant via LC-MS.

    • Analysis: Plot the area under the curve (AUC) of the intact peptide mass over time to determine the half-life ( t1/2​ ). A properly configured S5​/S5​ peptide will routinely exhibit a t1/2​ exponentially longer than an R5​/R5​ mismatch or linear control[1].

    Conclusion

    The utilization of (R)- vs (S)-2-amino-2-methyl-pent-4-enoic acid is not interchangeable. For standard i,i+4 stapling of L-peptides, the S5​ enantiomer is strictly required to project the olefin tether into the solvent and shield the peptide backbone. Utilizing the R5​ enantiomer in this context introduces steric strain, diminishing helicity, accelerating proteolytic degradation, and ultimately ablating in vivo efficacy. Drug development professionals must rigorously align their macrocycle spacing with the correct stereochemical building blocks and validate these choices through orthogonal CD and proteolysis assays.

    References

    • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. 1

    • Mabrouk, M. A., et al. (2021). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. 2

    • Chen, X., et al. (2026). Synthesis and Activity Evaluation of All-Hydrocarbon Stapled Peptides with Improved Anti-Inflammatory Efficacy via the NF-κB Signaling Pathway. ACS Publications.3

    Sources

    Comparative

    A Comparative Guide to the Validation of a Chiral HPLC Stationary Phase for the Enantiomeric Purity of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

    Introduction: The Criticality of Chiral Purity In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly differe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Criticality of Chiral Purity

    In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The target compound, (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester, is a chiral building block whose enantiomeric purity must be rigorously controlled to ensure the safety and efficacy of any resulting active pharmaceutical ingredient (API). Therefore, developing and validating a robust analytical method to quantify the undesired (S)-enantiomer is not merely a quality control check; it is a fundamental requirement for regulatory compliance and patient safety.

    This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) for this purpose. We will explore the causality behind experimental choices, present a complete validation protocol with supporting data, and compare this approach with viable alternatives. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

    Part 1: Method Development & CSP Selection

    The analyte is a primary amine and an ester. For such molecules, polysaccharide-based chiral stationary phases are a versatile and effective starting point.[6][7] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving amino acid derivatives.[6][8]

    For this guide, we will proceed with a hypothetical but representative method developed on an amylose-based CSP.

    Proposed Chiral HPLC Method:

    ParameterCondition
    Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
    Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 25°C
    Detection UV at 215 nm
    Injection Volume 10 µL
    Diluent Mobile Phase

    Rationale for Method Choices:

    • CSP: Chiralpak® IA is known for its broad applicability, particularly for compounds with amine functionalities.[6]

    • Mobile Phase: A normal-phase system (Hexane/Ethanol) is chosen for its strong enantioselective potential on polysaccharide CSPs. Ethanol acts as the polar modifier, influencing retention and selectivity.[7]

    • Additive: Diethylamine (DEA), a basic modifier, is critical.[1] It competitively binds to acidic silanol sites on the silica support, preventing strong, non-specific interactions with the basic amine of the analyte. This results in improved peak shape and efficiency.[1]

    Part 2: Validation of the Chiral HPLC Method

    Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][5] For an enantiomeric purity method, this involves demonstrating the ability to selectively and accurately quantify the minor (undesired) enantiomer in the presence of the major (desired) enantiomer.

    The following diagram outlines the logical workflow of the validation process.

    G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Conclusion dev Method Development & Optimization protocol Write Validation Protocol dev->protocol spec Specificity / System Suitability protocol->spec loq LOD & LOQ spec->loq lin Linearity & Range loq->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob data Data Analysis rob->data report Final Validation Report data->report

    Caption: A typical workflow for analytical method validation.

    Specificity

    Specificity is the ability to assess the analyte unequivocally in the presence of other components, which for this method includes the (R)-enantiomer, solvent peaks, and any potential impurities.

    Experimental Protocol:

    • Prepare three solutions: (a) Diluent blank, (b) a solution of the desired (R)-enantiomer, and (c) a "spiked" solution containing the (R)-enantiomer and a small amount (e.g., 0.5%) of the undesired (S)-enantiomer.

    • Inject each solution into the HPLC system.

    • Acceptance Criteria: The diluent blank should show no interfering peaks. The (R)-enantiomer peak should be pure and free of interference at the retention time of the (S)-enantiomer. In the spiked sample, the two enantiomers must be baseline resolved. A resolution (Rₛ) of greater than 1.7 is typically desired to ensure robust quantification.[9]

    Expected Results: The method demonstrates specificity, with the (S)-enantiomer eluting before the (R)-enantiomer. The resolution between the two peaks is calculated to be 2.1, meeting the acceptance criteria.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    LOD is the lowest concentration of the (S)-enantiomer that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10]

    Experimental Protocol:

    • Prepare a series of dilute solutions of the (S)-enantiomer.

    • Inject these solutions and determine the signal-to-noise (S/N) ratio for the (S)-enantiomer peak.

    • Acceptance Criteria: LOD is typically established at a S/N ratio of approximately 3:1, and LOQ at a S/N ratio of 10:1.[10]

    Data Summary Table:

    ParameterConcentration (µg/mL)S/N RatioResult
    LOD0.053.2:1Pass
    LOQ0.1510.5:1Pass
    Linearity and Range

    Linearity demonstrates a proportional relationship between the concentration of the (S)-enantiomer and the detector response (peak area) over a specified range.

    Experimental Protocol:

    • Prepare at least five solutions of the (S)-enantiomer with concentrations spanning the expected range, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%).[11]

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

    Data Summary Table:

    LevelConc. (µg/mL)Avg. Peak Area
    10.15 (LOQ)1650
    20.3754110
    30.758295
    41.12512400
    51.5016580
    Result R² = 0.9998 Pass
    Accuracy

    Accuracy is the closeness of the measured value to the true value. It is determined by recovery studies.

    Experimental Protocol:

    • Prepare samples of the pure (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[11]

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.

    • Acceptance Criteria: The mean recovery at each level should be within 85-115%.

    Data Summary Table:

    Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
    50%0.3750.37098.7%
    100%0.750.761101.5%
    150%1.1251.10598.2%
    Result --Pass
    Precision

    Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.[5]

    Experimental Protocol:

    • Repeatability (Intra-assay): Prepare six identical samples of the (R)-enantiomer spiked with the (S)-enantiomer at the target concentration (100% level). Analyze them on the same day with the same analyst and instrument.[11]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    • Acceptance Criteria: The %RSD should not be more than 15%.

    Data Summary Table:

    Precision Level%RSD for (S)-EnantiomerResult
    Repeatability (Day 1)2.5%Pass
    Intermediate (Day 2)3.1%Pass
    Robustness

    Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[12][13][14]

    Experimental Protocol:

    • Prepare a system suitability solution containing both enantiomers.

    • Vary key chromatographic parameters one at a time (or using a design of experiments approach).[15]

    • Analyze the sample under each condition and evaluate the impact on critical responses like resolution (Rₛ) and retention time.

    • Acceptance Criteria: The system suitability criteria (e.g., Rₛ > 1.7) must be met under all tested conditions.

    Data Summary Table:

    Parameter VariedVariationResolution (Rₛ)Result
    Flow Rate 0.9 mL/min2.2Pass
    1.1 mL/min2.0Pass
    Column Temperature 20°C2.3Pass
    30°C2.0Pass
    Ethanol in Mobile Phase 9% (v/v)2.4Pass
    11% (v/v)1.9Pass

    Part 3: Comparison with Alternative Chiral Separation Techniques

    While chiral HPLC on a CSP is a dominant technique, other methods exist. The choice of method depends on factors like analyte properties, available equipment, and required sensitivity.

    G start Need to Separate Enantiomers of Amino Acid Ester c1 Is direct separation required? start->c1 c2 Is the analyte volatile & thermally stable? start->c2 c3 Is speed a critical factor? start->c3 m1 Chiral HPLC on CSP c1->m1 Yes m2 Derivatization + Achiral HPLC/GC c1->m2 No c2->m2 Yes c3->m1 No m3 Chiral SFC on CSP c3->m3 Yes

    Caption: Decision tree for selecting a chiral separation technique.

    1. Derivatization followed by Achiral Chromatography:

    • Principle: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or Gas Chromatography (GC) column.[16]

    • Pros: Does not require a specialized chiral column. Can improve detection sensitivity if a chromophore or fluorophore is introduced.[6]

    • Cons: Method development is more complex, requiring optimization of the derivatization reaction. The reaction must be proven not to cause racemization. Adds extra steps to sample preparation.[16]

    2. Supercritical Fluid Chromatography (SFC):

    • Principle: Uses a supercritical fluid (typically CO₂) as the mobile phase. SFC is often performed with the same chiral stationary phases used in HPLC.

    • Pros: Significantly faster analysis times and reduced organic solvent consumption compared to HPLC, making it a "greener" technique.

    • Cons: Requires specialized SFC instrumentation which is less common than HPLC systems.

    Performance Comparison Summary:

    FeatureValidated Chiral HPLC Derivatization + Achiral HPLC/GC Chiral SFC
    Principle Direct separation on a chiral stationary phase.Forms diastereomers for separation on achiral column.Direct separation using supercritical fluid mobile phase.
    Development Time Moderate (screening CSPs and mobile phases).Long (reaction optimization + chromatography).Moderate to Fast.
    Analysis Time Moderate (~15-30 min).Long (includes reaction time).Fast (~2-10 min).
    Solvent Usage High (organic solvents).Moderate to High.Low (primarily CO₂).
    Instrumentation Standard HPLC.Standard HPLC or GC.Specialized SFC system.
    Risk Factor Column variability, method robustness.Incomplete reaction, racemization, side products.Method transfer between systems can be challenging.

    Conclusion

    The validation results confirm that the proposed chiral HPLC method is specific, sensitive, linear, accurate, precise, and robust for its intended purpose: quantifying the (S)-enantiomer in (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester. It is fit for use in a quality control environment.

    While alternative methods like derivatization and SFC offer certain advantages, the direct chiral HPLC approach provides a powerful balance of reliability, straightforward implementation, and direct measurement without the complication of chemical reactions. For routine quality control of this specific analyte, it represents an authoritative and trustworthy analytical solution.

    References

    • Altabrisa Group. (n.d.). What Is HPLC Method Robustness Assessment and Its Importance?
    • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
    • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
    • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors.
    • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-).
    • LCGC International. (n.d.). Robustness Tests.
    • Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
    • Benchchem. (n.d.). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
    • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation.
    • Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
    • PMC. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
    • HPLC. (n.d.). CHIRALPAK ZWIX(-).
    • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
    • Benchchem. (n.d.). A Comparative Guide to the Validation of an HPLC Method for Determining the Enantiopurity of (R)-Citronellol.
    • Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
    • Reddit. (2023, January 29). Chiral Separation of Amino Acids.
    • PubMed. (2016, March 15). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis.
    • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
    • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
    • PMC. (2024, May 16). Unconventional approaches for chiral resolution.
    • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
    • Chemical Science (RSC Publishing). (2023, September 27). Strategies for chiral separation: from racemate to enantiomer.
    • Springer. (2016, September 2). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations.
    • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
    • American Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
    • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
    • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures).

    Sources

    Validation

    A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered α-Methyl Amino Acids

    For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids, particularly α,α-disubstituted variants like α-methyl amino acids (e.g., Aib, α-aminoisob...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids, particularly α,α-disubstituted variants like α-methyl amino acids (e.g., Aib, α-aminoisobutyric acid), presents a formidable synthetic challenge. The sheer bulk surrounding the reactive centers dramatically slows down reaction kinetics and can lead to incomplete reactions, low yields, and, critically, racemization. The choice of coupling reagent is not merely a matter of preference but a crucial determinant of success.

    This guide provides an in-depth, objective comparison of common and advanced coupling reagents, grounded in mechanistic principles and supported by experimental evidence. We will explore the causality behind reagent selection, offering field-proven insights to navigate these difficult couplings effectively.

    The Core Challenge: Overcoming Steric Hindrance

    The primary obstacle in coupling α-methyl amino acids is the steric shield provided by the additional alkyl group on the α-carbon. This hindrance affects both the carboxyl group to be activated and the N-terminal amine of the hindered residue. A successful coupling strategy must therefore rely on a reagent that generates a highly reactive activated intermediate capable of overcoming this steric barrier without compromising the stereochemical integrity of the amino acid.

    The Uronium/Aminium Salt Family: The Gold Standard

    Uronium and aminium salts are currently the most powerful and widely used coupling reagents, especially for challenging sequences.[1] They function by forming highly reactive active ester intermediates.

    General Mechanism of Action

    The reaction proceeds via the formation of a reactive O-acyluronium intermediate upon reaction with the deprotonated carboxylic acid. This is rapidly converted into a more stable but highly reactive active ester, which then undergoes nucleophilic attack by the amine component to form the desired peptide bond.

    G cluster_activation Activation Phase cluster_coupling Coupling Phase R-COOH Carboxylic Acid Carboxylate R-COO⁻ R-COOH->Carboxylate -H⁺ Uronium_Salt Uronium Salt (e.g., HATU, COMU) Active_Ester Reactive Active Ester (OAt or Oxyma Ester) Uronium_Salt->Active_Ester Carboxylate->Active_Ester + Uronium Salt TMU Tetramethylurea (Byproduct) Active_Ester->TMU releases Peptide_Bond Peptide Bond R-CO-NH-Peptide Active_Ester->Peptide_Bond + H₂N-Peptide Peptide_Amine H₂N-Peptide Peptide_Amine->Peptide_Bond Leaving_Group Leaving Group (HOAt or Oxyma) Peptide_Bond->Leaving_Group releases

    Caption: General mechanism of peptide bond formation using uronium salt reagents.[2]

    HATU vs. HBTU: The Critical "7-Aza Effect"

    A direct comparison between HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides a clear lesson in rational reagent design. While structurally similar, HATU consistently outperforms HBTU in difficult couplings.[1][3]

    This superiority is attributed to the 7-aza effect .[4] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), whereas HBTU is based on 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position of the HOAt ring acts as an electron-withdrawing group, making the resulting OAt-ester intermediate significantly more reactive and susceptible to nucleophilic attack than the OBt-ester formed by HBTU.[1][4] This enhanced reactivity is crucial for overcoming the steric hindrance of α-methyl amino acids, leading to faster reactions and higher yields.[3]

    Experimental evidence shows that for the synthesis of sterically hindered peptides, HATU provides higher coupling efficiencies and requires shorter reaction times compared to HBTU.[3][5]

    Caption: Comparative activation pathways of carboxylic acids by HATU and HBTU.[1]

    COMU: The Safer, High-Performance Alternative

    While HATU is highly effective, its HOAt-based structure carries a significant safety concern, as benzotriazole derivatives can be explosive.[6][7] This led to the development of third-generation uronium reagents based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).

    COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a prominent example. It combines the non-explosive Oxyma leaving group with a morpholino carbenium core, resulting in a reagent with several advantages:

    • Enhanced Safety: COMU and its byproducts are not explosive, offering a significantly better safety profile.[6][7]

    • High Efficiency: Its performance is often comparable to, and in some cases exceeds, that of HATU, particularly for hindered sequences.[6][8]

    • Reduced Racemization: COMU is recognized for its ability to minimize racemization.[6][9]

    • Excellent Solubility: It is highly soluble in a broad range of solvents used in peptide synthesis.[2][9]

    For researchers prioritizing safety without compromising on performance, COMU is an excellent choice.[2]

    Alternative Strategies for the Toughest Couplings

    While uronium salts are often the first choice, certain situations involving extreme steric hindrance or a high risk of racemization may call for alternative approaches.

    DEPBT: Unparalleled Racemization Suppression

    DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-based reagent renowned for its remarkable resistance to racemization.[10][11][12] It is particularly useful for coupling amino acids that are highly prone to epimerization, such as phenylglycine.[13] DEPBT activates the carboxylic acid to form a stable HOOBt ester intermediate, which reacts cleanly with the amine component.[10][13] Its stability as a neutral, crystalline solid and effectiveness in THF make it a valuable tool for challenging couplings where preserving stereochemical integrity is paramount.[10][13]

    T3P®: A "Green" and Versatile Reagent

    Propylphosphonic Anhydride (T3P®) has emerged as a safe, cost-effective, and environmentally friendly coupling reagent.[14][15] Its advantages include:

    • Safety: It is non-toxic, non-allergenic, and not flammable.[14][15]

    • Easy Workup: The primary byproduct, propylphosphonic acid, is water-soluble and easily removed by aqueous extraction.[14]

    • Low Racemization: T3P® has been shown to cause very low levels of epimerization.[14][15]

    • High Efficiency: It has proven effective for difficult couplings involving sterically hindered amino acids like Aib.[14]

    T3P® is an excellent choice for both solution-phase and solid-phase synthesis, especially in large-scale applications where safety and waste reduction are priorities.[15][16]

    Mixed Anhydrides: A Classic, Cost-Effective Method

    The mixed anhydride method, typically involving reaction of the N-protected amino acid with a chloroformate like isobutyl chloroformate, is a long-established and economical approach.[17][18] This method is fast and the byproducts are easily removed.[17] However, it can be susceptible to side reactions, such as urethane formation, especially with hindered residues.[19][20] Careful control of reaction conditions, including the choice of base and solvent (N-methylmorpholine in THF is a good combination), is critical to minimize these side reactions and potential racemization.[19][20]

    Acyl Fluorides: The Ultimate Solution for Steric Blockades

    For the most extreme cases of steric hindrance where even powerful uronium reagents fail, conversion of the carboxylic acid to an acyl fluoride is often the most effective strategy.[21][22] Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers. Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ, which then reacts with the hindered amine.[23] This method is particularly useful for coupling α,α-disubstituted amino acids.[21]

    Performance Data Summary

    The following tables provide a comparative overview of the discussed coupling reagents.

    Table 1: Qualitative Comparison of Coupling Reagent Classes

    Reagent ClassKey ExamplesReactivity for Hindered AARacemization RiskSafety ProfileKey Advantages
    Uronium/Aminium HATU, HBTU, COMUVery High (HATU, COMU)[3][6]Low to Very Low[5]Benzotriazoles are explosive[6]High efficiency, fast kinetics[1][6]
    Phosphonium PyBOP, DEPBTHighVery Low (DEPBT)[10]Generally goodExcellent for racemization-prone AA[13]
    Phosphonic Anhydride T3P®High[14]Very Low[14]Excellent, "Green"[15]Safe, easy workup, cost-effective[14]
    Mixed Anhydrides Isobutyl ChloroformateModerate to HighModerate[19]GoodEconomical, fast reaction[17]
    Acyl Fluorides TFFHExtremely High[23]Low[23]Reagents can be hazardousOvercomes extreme steric hindrance[21]

    Table 2: Head-to-Head Reagent Comparison for Difficult Couplings

    FeatureHATUHBTUCOMU
    Leaving Group HOAt (7-azabenzotriazole)[1]HOBt (benzotriazole)[1]OxymaPure[6]
    Relative Reactivity High[4]Moderate[4]High to Very High[9]
    Performance (Hindered AA) Superior[3][5]Standard, may require double coupling[3]Comparable or superior to HATU[6][8]
    Safety Explosive Hazard[6]Explosive HazardNon-explosive[6][7]
    Recommendation Gold standard for difficult couplings[5]Routine, less demanding couplingsSafer, high-performance alternative to HATU[2]

    Experimental Protocols

    Protocol 1: General Procedure for HATU-Mediated Coupling of Fmoc-Aib-OH

    This protocol outlines a standard procedure for coupling a sterically hindered amino acid onto a resin support using Fmoc-based solid-phase peptide synthesis (SPPS).

    Materials:

    • Fmoc-Rink Amide resin

    • Fmoc-Aib-OH (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)[7]

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[7]

    • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

    • Solvents: DMF, Dichloromethane (DCM)

    Procedure:

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes, drain, and repeat once.

    • Washing: Thoroughly wash the resin with DMF (5-6 times) and DCM (3 times) to remove all traces of piperidine.

    • Amino Acid Activation: In a separate vial, dissolve Fmoc-Aib-OH, HATU, and DIPEA in DMF. Allow the solution to pre-activate for 1-2 minutes.[4]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For hindered couplings, longer times are often necessary.[3]

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. If the test is positive (indicating free amines), a second coupling may be required.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    Workflow for Comparing Coupling Reagent Efficiency

    To objectively compare reagents for a specific challenging coupling, a systematic workflow is essential.

    G cluster_reactions cluster_analysis start Start: Identical Peptide-Resin Batches split Split into N parallel reactions start->split reagent1 Reagent A (e.g., HATU) split->reagent1 reagent2 Reagent B (e.g., COMU) split->reagent2 reagentN Reagent C (e.g., T3P®) split->reagentN cleave Cleave Peptides from Resin (Identical Conditions) reagent1->cleave reagent2->cleave reagentN->cleave analyze Analyze Crude Product cleave->analyze hplc HPLC Purity analyze->hplc mass_spec Mass Spec (Yield) analyze->mass_spec chiral_hplc Chiral HPLC (Racemization) analyze->chiral_hplc compare Compare Results hplc->compare mass_spec->compare chiral_hplc->compare end Select Optimal Reagent compare->end

    Caption: A self-validating workflow for the objective comparison of coupling reagents.

    Conclusion and Recommendations

    The successful incorporation of sterically hindered α-methyl amino acids is a challenging but achievable goal with the appropriate selection of coupling reagents.

    • For General Difficult Couplings: HATU remains the benchmark for efficiency and reliability, provided the necessary safety precautions are in place.[1][5]

    • For a Balance of Safety and Performance: COMU is an outstanding modern alternative, offering performance that rivals or exceeds HATU without the associated explosion hazard.[2][6] It is highly recommended for routine and challenging syntheses.

    • When Racemization is the Primary Concern: DEPBT offers exceptional protection against epimerization and should be considered for sequences containing highly sensitive residues.[10][13]

    • For Green Chemistry and Scale-Up: T3P® provides a safe, environmentally friendly, and efficient option with a simple workup, making it ideal for larger-scale industrial applications.[14][15]

    • For Extremely Hindered Systems: When all else fails, conversion to an acyl fluoride represents the most powerful activation strategy available.[21]

    By understanding the mechanisms, advantages, and limitations of each class of reagent, researchers can make informed, data-driven decisions to overcome the synthetic hurdles posed by sterically hindered amino acids, ultimately accelerating their research and development efforts.

    References
    • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

    • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

    • C&EN. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

    • Bada, J. L. (1980). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science. Retrieved from [Link]

    • Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Retrieved from [Link]

    • Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3- benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters. Retrieved from [Link]

    • Mattellone, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. Retrieved from [Link]

    • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

    • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

    • ResearchGate. (n.d.). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Retrieved from [Link]

    • Wikipedia. (n.d.). DEPBT. Retrieved from [Link]

    • Li, H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers. Retrieved from [Link]

    • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Chemical Reviews. Retrieved from [Link]

    • Ley, S. V., et al. (2020). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • Lipshutz, B. H., et al. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

    • ResearchGate. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis. Retrieved from [Link]

    • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

    • AMRI. (n.d.). Propanephosphonic Acid Anhydride - T3P®. Retrieved from [Link]

    • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

    • Reddit. (2024). TP3 amide couplings. Retrieved from [Link]

    • Semantic Scholar. (n.d.). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Retrieved from [Link]

    • ResearchGate. (n.d.). EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. Retrieved from [Link]

    • Andersen, T. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

    Comprehensive Safety and Handling Protocol: (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester As a non-natural amino acid derivative, (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (CAS: 120963-07-7)[1] is a highl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Handling Protocol: (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

    As a non-natural amino acid derivative, (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (CAS: 120963-07-7)[1] is a highly valuable building block in peptide engineering, peptidomimetic drug development, and conformational dynamic studies. However, its unique structural features—an alpha-methylated chiral center, a terminal alkene, and a reactive methyl ester—demand stringent laboratory safety protocols.

    This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for handling this compound safely. By understanding the why behind the safety protocols, laboratories can ensure both personnel protection and the chemical integrity of their synthesized peptides.

    Hazard Assessment & Causality

    To design an effective safety protocol, we must first understand the chemical behavior of amino acid methyl esters[].

    • Ester Reactivity & Hydrolysis: The methyl ester moiety is susceptible to hydrolysis, especially in the presence of strong bases or acids[3]. In biological environments (such as the moisture of the respiratory tract or eyes), localized hydrolysis can occur, releasing methanol and the corresponding carboxylic acid, leading to acute tissue irritation.

    • Amine Basicity: The free primary amine is mildly basic and can act as a localized irritant upon dermal contact.

    • Physical State Variations: This compound may be supplied as a free base (viscous liquid) or as a hydrochloride salt (crystalline powder)[]. The free base presents a higher vapor pressure and inhalation risk, while the salt form presents a particulate/dust inhalation hazard.

    In accordance with the Occupational Safety and Health Administration (OSHA) standard 1910.132[4], a thorough hazard assessment dictates that engineering controls (e.g., fume hoods) must be the primary line of defense, supplemented by specific Personal Protective Equipment (PPE)[5].

    Personal Protective Equipment (PPE) Matrix

    The following PPE matrix is designed not just to meet compliance, but to provide a self-validating barrier system based on the specific chemical properties of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester.

    Protection CategoryRecommended EquipmentCausality / Scientific Rationale
    Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Amino acid esters and organic solvents can rapidly permeate latex. Nitrile provides superior chemical resistance to organic esters and amines. Double-gloving is recommended during scale-up[6].
    Eye/Face Protection Chemical splash goggles (ANSI Z87.1+)The compound poses a severe ocular irritation risk. Standard safety glasses lack the orbital seal required to prevent vapor or micro-particulate intrusion[6].
    Body Protection Flame-resistant (FR) lab coat, closed-toe shoesPrevents dermal exposure to accidental spills. FR material is required if the compound is handled alongside flammable organic solvents (e.g., DCM, DMF) common in peptide synthesis[6].
    Respiratory Protection N95/P100 (for solid salts) or Organic Vapor Cartridge (for free base)Required only if engineering controls (fume hoods) fail or during major spill mitigation outside a ventilated enclosure. Protects against aerosolized dust or ester vapors[5].

    Operational Workflow & Handling Protocol

    To maintain the stereochemical integrity of the (R)-enantiomer and protect the operator, all handling must occur within a controlled environment. The following step-by-step methodology ensures a secure transfer from storage to the reaction vessel.

    Step 1: Pre-Operation Environmental Check

    • Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Causality: This specific velocity ensures containment of ester vapors without creating turbulent eddies that could blow powders back into the operator's breathing zone[7].

    • Clear the hood of unnecessary clutter to maintain laminar airflow.

    Step 2: Preparation & Anti-Static Control

    • If handling the hydrochloride salt (powder), use an anti-static weighing boat and a grounded spatula. Causality: Amino acid salts readily accumulate static charge, causing the powder to aerosolize or repel from the spatula, leading to inaccurate yields and contamination.

    Step 3: Weighing and Transfer

    • Keep the fume hood sash as low as possible (below the breathing zone).

    • Transfer the required mass of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester directly into the reaction flask.

    • Immediately seal the source bottle. If the compound is moisture-sensitive, flush the headspace with inert gas (Argon or Nitrogen) before sealing to prevent premature hydrolysis of the ester[8].

    Step 4: Solubilization & Decontamination

    • Add the reaction solvent (e.g., DCM or DMF) slowly.

    • Once solubilized, wipe down the balance and surrounding hood surface with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol), followed by a dry wipe.

    • Doff gloves inside out to trap any microscopic chemical residue.

    Handling Workflow Visualization

    HandlingWorkflow Start 1. Pre-Operation Check Verify Fume Hood Flow PPE 2. Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Weigh 3. Weighing (Use anti-static tools) PPE->Weigh Transfer 4. Transfer & Solubilize (Keep sash low, inert flush) Weigh->Transfer Decon 5. Decontamination (Wipe surfaces, doff PPE) Transfer->Decon

    Caption: Standard operational workflow for handling (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester.

    Spill Response & Disposal Plan

    In the event of a spill, immediate and calculated action is required. The response is dictated by the volume and physical state of the compound. According to Prudent Practices in the Laboratory[9], chemical waste must never be disposed of down the drain, as unnatural amino acids can disrupt local microbial ecosystems in wastewater treatment facilities.

    Minor Spill Protocol (< 50 g or mL):

    • Isolate: Alert nearby personnel and restrict access to the immediate area.

    • Contain:

      • If Solid: Do not sweep dry. Mist lightly with water or cover with a damp paper towel to prevent dust aerosolization, then carefully scoop into a hazardous waste container.

      • If Liquid: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

    • Clean: Wash the spill area with soap and water, or a dilute mild acid (like 5% acetic acid) to neutralize residual free amines, followed by a water rinse.

    • Dispose: Place all contaminated materials (wipes, gloves, absorbents) into a designated, labeled solid hazardous waste container.

    Major Spill Protocol (> 50 g or mL):

    • Evacuate: Immediately evacuate the laboratory and close the doors.

    • Isolate: Post a "Do Not Enter - Chemical Spill" sign.

    • Notify: Contact Environmental Health and Safety (EHS) or the designated Hazmat response team. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA) or specialized training.

    Spill Mitigation Pathway Visualization

    SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Spill->Assess Minor Minor Spill (<50g/mL) Manage locally via protocol Assess->Minor Major Major Spill (>50g/mL) Evacuate & Call EHS Assess->Major Absorb Absorb/Sweep (Inert absorbent/wet wipe) Minor->Absorb Dispose Dispose as Hazardous Waste (No drain disposal) Absorb->Dispose

    Caption: Spill response decision tree based on volume and hazard assessment.

    References

    • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

    Sources

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